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  • Product: 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • CAS: 934600-48-3

Core Science & Biosynthesis

Foundational

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a Kinase Inhibitor

For Research, Scientific, and Drug Development Professionals This guide delves into the molecular mechanism of action of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound representative of the burgeoni...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

This guide delves into the molecular mechanism of action of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound representative of the burgeoning class of pyrrolo[2,3-d]pyrimidine derivatives. While specific data for this exact molecule is not extensively available in public literature, its structural features strongly indicate its role as a competitive kinase inhibitor. The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in the design of targeted therapies, particularly for various protein kinases.[1][2][3] This document synthesizes the established principles of this chemical class to project a detailed and scientifically grounded mechanism of action.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of adenosine triphosphate (ATP). This structural mimicry is the cornerstone of its therapeutic efficacy.[3] The nitrogen-rich heterocyclic system allows for the formation of crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, effectively competing with endogenous ATP.[2][3] This competitive inhibition is a common mechanism for many small-molecule kinase inhibitors.

Derivatives of this scaffold have been investigated for their potential to treat a range of diseases, including cancer, inflammatory conditions, and viral infections.[1][4] The versatility of the pyrrolo[2,3-d]pyrimidine ring system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Postulated Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is proposed to be the competitive inhibition of a protein kinase at the ATP-binding site.

Key Interactions:

  • Hinge Binding: The pyrrolo[2,3-d]pyrimidine core is anticipated to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is critical for anchoring the inhibitor in the active site.

  • Hydrophobic Interactions: The N-cyclobutyl group is likely to occupy a hydrophobic pocket within the ATP-binding cleft, contributing to the overall binding affinity and potentially influencing selectivity against different kinases.

  • Role of the 2-Chloro Substituent: The chloro group at the 2-position can modulate the electronic properties of the pyrimidine ring and may engage in additional hydrophobic or halogen-bonding interactions within the active site, further enhancing potency.

The culmination of these interactions leads to a stable inhibitor-kinase complex, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blockade of downstream signaling is the ultimate therapeutic effect.

Elucidating the Mechanism: A Step-by-Step Experimental Workflow

To definitively characterize the mechanism of action of a novel pyrrolo[2,3-d]pyrimidine derivative like 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a systematic experimental cascade is essential.

Experimental Workflow for Mechanistic Characterization

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Structural Biology A Biochemical Kinase Assays (Determine IC50 values against a panel of kinases) B Enzyme Kinetics (Lineweaver-Burk or Michaelis-Menten plots to confirm competitive inhibition) A->B C Isothermal Titration Calorimetry (ITC) (Measure binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS)) B->C D Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA) C->D E Phospho-protein Western Blotting (Assess inhibition of downstream signaling) D->E F Cell Viability and Proliferation Assays (e.g., MTT, BrdU incorporation) E->F G Apoptosis and Cell Cycle Analysis (Flow cytometry for Annexin V/PI staining and cell cycle distribution) F->G H Co-crystallization of Inhibitor with Target Kinase G->H I X-ray Crystallography (Visualize binding mode and key interactions) H->I

Caption: A typical workflow for characterizing the mechanism of action of a kinase inhibitor.

Detailed Experimental Protocols

1. Biochemical Kinase Assays (Primary Screen)

  • Objective: To determine the inhibitory potency (IC50) of the compound against a panel of purified kinases.

  • Methodology:

    • A recombinant kinase, a specific substrate peptide, and ATP are combined in a reaction buffer.

    • The test compound is added at various concentrations.

    • The kinase reaction is initiated and allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as luminescence-based ATP detection (e.g., Kinase-Glo®), fluorescence polarization, or radioisotope incorporation.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Enzyme Kinetics

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Methodology:

    • Initial reaction rates are measured at various concentrations of the substrate (ATP) and a fixed concentration of the inhibitor.

    • The experiment is repeated with several fixed inhibitor concentrations.

    • The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot. For a competitive inhibitor, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

3. Phospho-protein Western Blotting

  • Objective: To confirm target inhibition in a cellular context by measuring the phosphorylation status of downstream substrates.

  • Methodology:

    • Cancer cell lines with known activation of the target kinase are treated with the inhibitor at various concentrations for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated form of the target kinase's substrate and the total protein as a loading control.

    • Bound antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

Downstream Cellular Consequences and Therapeutic Implications

By inhibiting a specific kinase, 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can modulate a variety of cellular processes that are often dysregulated in disease.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase RTK->TargetKinase Activates DownstreamProtein Downstream Substrate TargetKinase->DownstreamProtein Phosphorylates (P) SignalingCascade Further Signaling Events DownstreamProtein->SignalingCascade TranscriptionFactors Transcription Factors SignalingCascade->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Inhibitor->TargetKinase Inhibits

Caption: General representation of a kinase signaling pathway inhibited by the compound.

Potential Cellular Outcomes:

  • Inhibition of Cell Proliferation: Many kinases are key components of signaling pathways that drive cell division. Inhibition can lead to cell cycle arrest.

  • Induction of Apoptosis: By blocking pro-survival signals, kinase inhibitors can trigger programmed cell death in cancer cells.

  • Anti-inflammatory Effects: Kinases play crucial roles in immune cell signaling. Their inhibition can dampen inflammatory responses.[1]

  • Antiviral Activity: Some viruses rely on host cell kinases for their replication. Inhibiting these kinases can be an effective antiviral strategy.[4]

Quantitative Data Summary (Hypothetical)

The following table represents the kind of data that would be generated to characterize a compound like 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

ParameterValueAssay
IC50 (Target Kinase A) 5 nMBiochemical Kinase Assay
IC50 (Off-Target Kinase B) >1000 nMBiochemical Kinase Assay
Binding Affinity (Kd) 2 nMIsothermal Titration Calorimetry
Mode of Inhibition ATP-competitiveEnzyme Kinetics
Cellular IC50 (Cell Line X) 50 nMMTT Proliferation Assay
EC50 (Target Phosphorylation) 45 nMWestern Blot

Conclusion and Future Directions

The 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The proposed mechanism of action, centered on competitive ATP inhibition, is well-supported by extensive research on this class of compounds. Future research should focus on comprehensive kinase profiling to establish selectivity, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological assessments to determine its potential as a therapeutic agent. The structural insights gained from co-crystallization studies will be invaluable for guiding the design of next-generation inhibitors with improved properties.

References

  • Seanego, T. D., Chavalala, H. E., Henning, H. H., de Koning, C. B., Hoppe, H. C., Ojo, K. K., & Rousseau, A. L. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC. [Link]

  • Geraghty, R. J., & Chen, L. (2021, June 22). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen. [Link]

  • (2018, January 3). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI.GOV. [Link]

  • PubChem. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • (2024, November 15). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. ijsred.com. [Link]

  • Wang, et al. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. PMC. [Link]

  • (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. [Link]

  • (n.d.). CN111620878A - Pyrrolopyrimidine derivatives as protein kinase inhibitors and application thereof.
  • (n.d.). CN110386936A - A kind of preparation method of chloro- 7H- pyrrolo- [2,3-d] pyrimidine of 4.
  • (2025, October 12). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]

  • (2016, March 4). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). ACS Publications. [Link]

  • (2013, October 15). Theoretical study on the interaction of pyrrolopyrimidine derivatives as LIMK2 inhibitors: insight into structure-based inhibitor design. PubMed. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of 2-Chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Executive Summary The rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can accurately mimic the binding mode of endogenous substrates. 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can accurately mimic the binding mode of endogenous substrates. 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 934600-48-3) is a highly specialized, bifunctional building block utilized extensively in the development of Janus kinase (JAK) and Spleen tyrosine kinase (SYK) inhibitors . Featuring a core that acts as an ATP-competitive hinge binder, this intermediate provides medicinal chemists with a versatile platform for late-stage functionalization. This whitepaper systematically details the physicochemical properties, structural rationale, and self-validating experimental workflows necessary to leverage this compound in advanced drug discovery programs.

Physicochemical Properties & Structural Rationale

Understanding the exact physicochemical parameters of this intermediate is critical for predicting its reactivity, solubility, and behavior in subsequent synthetic steps .

PropertyValue
Chemical Name 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS Registry Number 934600-48-3
Molecular Formula C₁₀H₁₁ClN₄
Molecular Weight 222.68 g/mol
SMILES String Clc1nc(NC2CCC2)c2cc[nH]c2n1
Pharmacophoric Role Kinase hinge-binding scaffold (ATP competitor)
Primary Reactive Sites C2 (Electrophilic, SNAr), N7 (Nucleophilic/Protectable)
Causality of Structural Features

The architecture of this molecule is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose:

  • The Pyrrolo[2,3-d]pyrimidine Core: This bicyclic system is a bioisostere of purine. It forms essential bidentate hydrogen bonds with the backbone amides in the hinge region of the kinase ATP-binding cleft.

  • C4-Cyclobutylamino Moiety: The cyclobutyl ring provides a rigid, lipophilic projection that is perfectly sized to occupy specific hydrophobic sub-pockets within targets like JAK3. Its restricted conformation minimizes entropic penalties upon binding.

  • C2-Chlorine Atom: Positioned between two nitrogen atoms on the pyrimidine ring, the C2-chloride acts as an activated leaving group. It is primed for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, allowing for divergent synthesis of inhibitor libraries.

Mechanistic Role in Kinase Inhibition

The JAK/STAT signaling pathway is fundamental to immune receptor signaling. Dysregulation of this pathway is implicated in autoimmune disorders (e.g., rheumatoid arthritis) and hematologic malignancies. By utilizing 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a foundational scaffold, researchers can synthesize molecules that competitively block the ATP-binding site of JAK kinases, thereby halting the phosphorylation of STAT proteins and subsequent inflammatory gene transcription .

JAK_STAT_Pathway Cytokine Cytokine / Receptor Activation JAK JAK Kinase (ATP-Binding Site) Cytokine->JAK Triggers STAT STAT Protein Phosphorylation JAK->STAT Phosphorylates Inhibitor Pyrrolopyrimidine Derivative (Inhibitor) Inhibitor->JAK Competes with ATP (Blocks Activation) Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates to Nucleus

Figure 1: Mechanism of action for pyrrolopyrimidine-based JAK inhibitors in the JAK/STAT pathway.

Experimental Workflows: C2-Functionalization via SNAr

To demonstrate the synthetic utility of this intermediate, we outline a highly optimized, step-by-step protocol for the displacement of the C2-chloride with an arylamine (e.g., 6-aminoindazole). This protocol is specifically engineered to overcome the inherent electron-rich nature of the pyrrole-fused pyrimidine, which typically resists mild SNAr conditions.

Step-by-Step Methodology
  • Reagent Assembly: In a dry, pressure-rated reaction vial, suspend 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equivalent) and the target nucleophile (e.g., 6-aminoindazole, 2.0 equivalents) in anhydrous n-butanol (0.1 M concentration).

  • In Situ Activation: Add Trimethylsilyl chloride (TMSCl, 1.5 equivalents) dropwise to the suspension at room temperature.

    • Causality Insight: TMSCl reacts with the n-butanol solvent to generate anhydrous HCl in situ. This strictly controlled acidic environment protonates the pyrimidine nitrogen, drastically lowering the LUMO of the ring and increasing the electrophilicity of the C2 position.

  • Thermal SNAr: Seal the vial and heat the mixture to 116 °C (reflux) for 4 to 18 hours with vigorous stirring.

    • Causality Insight:n-Butanol is selected over methanol or ethanol because its higher boiling point provides the necessary thermal energy to overcome the high activation barrier of substituting an electron-donating pyrrolopyrimidine system .

  • Quenching and Concentration: Cool the reaction to room temperature, quench with a saturated aqueous solution of NaHCO₃ to neutralize the acid, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier) to yield the pure kinase inhibitor.

SNAr_Workflow Start Starting Material (CAS: 934600-48-3) Reaction Thermal SNAr (116°C, 4-18h) Start->Reaction Reagents Nucleophile + TMSCl (n-BuOH Solvent) Reagents->Reaction Analysis LC-MS Validation (Loss of Cl isotope) Reaction->Analysis Aliquot Purification Purification Analysis->Purification Confirmed

Figure 2: Self-validating experimental workflow for C2-functionalization via SNAr.

Analytical Validation (Self-Validating System)

Trustworthiness in synthetic execution requires protocols that validate themselves analytically. When utilizing 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the progress and success of the reaction can be unambiguously confirmed without relying solely on retention time shifts.

  • Isotopic Signature Tracking (LC-MS): The starting material (MW: 222.68) contains a single chlorine atom, which naturally exists as a 3:1 ratio of ³⁵Cl and ³⁷Cl. In the mass spectrum, this presents as a distinct doublet at m/z 223 [M+H]⁺ and m/z 225[M+2+H]⁺. A successful SNAr reaction displaces the chlorine, meaning the product mass spectrum will completely lose this 3:1 isotopic signature. This binary "presence/absence" of the isotopic doublet serves as an absolute, self-validating proof of substitution.

  • ¹H NMR (DMSO-d₆) Diagnostics: The cyclobutyl protons (multiplets at δ 1.6–2.3 ppm and the methine proton at δ 4.5 ppm) act as internal standards. Upon successful C2 substitution, the pyrimidine and pyrrole protons will exhibit a distinct downfield shift due to the change in the electronic environment, while the cyclobutyl integration remains constant.

References

  • Title: Inhibitors of protein kinases (WO2009131687A2)
Foundational

Structural Insights into JAK Kinase Inhibition: Crystallographic Analysis of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Complexes

Executive Summary The Janus kinase (JAK) family represents a critical node in cytokine-mediated signaling, making it a highly validated target for therapeutic intervention in autoimmune diseases and myeloproliferative ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Janus kinase (JAK) family represents a critical node in cytokine-mediated signaling, making it a highly validated target for therapeutic intervention in autoimmune diseases and myeloproliferative neoplasms. The compound 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 934600-48-3) serves as a privileged structural motif and a vital intermediate in the design of ATP-competitive JAK inhibitors.

This technical guide provides an in-depth analysis of the structural biology of pyrrolopyrimidine-based ligands bound to JAK kinases. By detailing the binding mechanics, crystallographic protocols, and structure-based drug design (SBDD) principles, this whitepaper establishes a self-validating framework for researchers developing next-generation, isoform-selective kinase inhibitors.

JAK-STAT Signaling and Target Rationale

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is central to the transduction of extracellular cytokine signals to the nucleus. Upon cytokine binding, receptor oligomerization brings receptor-associated JAKs into close proximity, facilitating trans-phosphorylation and activation. Activated JAKs phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT proteins, which are subsequently phosphorylated, dimerized, and translocated to the nucleus to regulate gene expression .

Fig 1. The JAK-STAT signaling pathway illustrating cytokine-mediated transcriptional regulation.

Targeting the highly conserved ATP-binding pocket (JH1 domain) of JAK1, JAK2, JAK3, and TYK2 has yielded several clinically approved therapies. The pyrrolopyrimidine scaffold is particularly effective due to its robust shape complementarity and hydrogen-bonding profile within the hinge region of the kinase .

Chemical Profile & Binding Rationale

The ligand, 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, acts as a highly efficient bipartite pharmacophore within the ATP-binding site:

  • Pyrrolopyrimidine Core (The Hinge Binder): Acts as a bioisostere for the adenine ring of ATP. The N7 (pyrrole NH) and N1 (pyrimidine nitrogen) atoms form critical bidentate hydrogen bonds with the backbone carbonyl and amide of the hinge region residues (e.g., Glu930 and Leu932 in JAK2; Glu903 and Leu905 in JAK3). This interaction anchors the molecule deep within the catalytic cleft .

  • N-cyclobutyl Group at C4: The cyclobutylamino substituent is directed toward the ribose-binding hydrophobic pocket adjacent to the ATP site. The rigid, non-planar nature of the cyclobutyl ring provides optimal van der Waals interactions while minimizing the entropic penalty upon binding—a critical factor for achieving high binding affinity .

  • 2-Chloro Substituent: The chlorine atom at the C2 position projects toward the gatekeeper residue and the back pocket. In SBDD, this halogen serves as a versatile synthetic vector for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups that exploit subtle structural differences between JAK isoforms, driving selectivity .

Experimental Methodology: X-Ray Crystallography of JAK-Ligand Complexes

To elucidate the precise binding mode of pyrrolopyrimidine derivatives, high-resolution X-ray crystallography is employed. The following protocol outlines a self-validating system for generating diffraction-quality crystals of the JAK-ligand complex.

Fig 2. Step-by-step X-ray crystallography workflow for JAK-ligand complex determination.

Step-by-Step Methodology

Step 1: Construct Design and Expression

  • Action: Clone the kinase domain (JH1) of the target JAK (e.g., JAK2 residues 835–1132) into a baculovirus transfer vector with an N-terminal cleavable His6-tag. Express the construct in Spodoptera frugiperda (Sf9) insect cells.

  • Causality: Kinases require eukaryotic chaperones and specific post-translational modifications (e.g., phosphorylation at the activation loop) for proper folding and conformational stability. Bacterial expression often yields insoluble, misfolded inclusion bodies.

Step 2: Purification and Homogenization

  • Action: Lyse the cells and capture the protein using Ni-NTA affinity chromatography. Cleave the His-tag using TEV protease. Polish the sample via Size Exclusion Chromatography (SEC) using a Superdex 75 column, isolating the monomeric peak.

  • Causality: Crystal lattice formation requires absolute conformational and chemical homogeneity. SEC ensures the removal of aggregates and isolates the monodisperse fraction, which is critical for uniform crystal nucleation .

Step 3: Complex Formation and Co-Crystallization

  • Action: Incubate the purified JAK protein (concentrated to 8–10 mg/mL) with a 3- to 5-fold molar excess of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine for 2 hours on ice. Set up crystallization trials using the hanging-drop vapor diffusion method (mixing 1 µL protein-ligand complex with 1 µL reservoir solution containing 1.5 M Sodium Malonate, pH 6.0, and 0.1 M Glycyl-Glycine).

  • Causality: Co-crystallization is strictly preferred over soaking for JAK kinases. The binding of bulky ATP-competitive inhibitors can induce significant conformational changes (e.g., P-loop movement) that would otherwise shatter pre-formed apo-crystals.

Step 4: Data Collection and Structure Determination

  • Action: Cryoprotect crystals in reservoir solution supplemented with 20% glycerol and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source. Solve the phase problem using Molecular Replacement (MR) with a known JAK structure (e.g., PDB: 4IVA) as the search model.

  • Causality: Because the overall fold of the JAK kinase domain is highly conserved across the kinome, MR bypasses the need for time-consuming heavy-atom derivatization (SAD/MAD phasing), allowing for high-throughput SBDD.

Data Presentation: Crystallographic and Binding Metrics

The structural refinement of JAK-pyrrolopyrimidine complexes typically yields high-resolution data that dictates the next iteration of drug design. Table 1 summarizes the standard quantitative metrics and interaction distances expected for this class of inhibitors.

Table 1: Representative Crystallographic Data and Interaction Metrics for JAK-Pyrrolopyrimidine Complexes

ParameterTypical Value / ObservationStructural Significance
Resolution (Å) 1.50 – 2.20Allows unambiguous assignment of ligand orientation, side-chain rotamers, and critical water molecules.
Space Group P2₁2₁2₁ or C2Dictates crystal packing; varies based on specific JAK isoform and crystallization buffer conditions.
R_work / R_free (%) ~18.0 / ~22.0Indicates a highly accurate atomic model with minimal overfitting.
Hinge H-Bond 1 (N7 to Backbone C=O) 2.7 – 3.0 Å (e.g., Glu930 in JAK2)Primary anchor; donates a hydrogen bond to the highly conserved hinge carbonyl.
Hinge H-Bond 2 (N1 to Backbone NH) 2.8 – 3.1 Å (e.g., Leu932 in JAK2)Secondary anchor; accepts a hydrogen bond from the hinge amide, mimicking the N1 of adenine.
Cyclobutyl Hydrophobic Contacts < 4.0 Å to Val863, Ala880Fills the hydrophobic pocket, driving binding enthalpy and displacing high-energy water molecules.

Conclusion

The crystal structure of JAK kinases bound to pyrrolopyrimidine derivatives like 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine provides a foundational blueprint for rational drug design. By exploiting the precise bidentate hydrogen-bonding network of the hinge region and the shape complementarity of the cyclobutyl group, researchers can iteratively optimize these fragments into highly potent, isoform-selective therapeutics. The rigorous application of baculovirus-mediated expression, SEC-purified homogeneity, and molecular replacement phasing ensures a self-validating pipeline for structural elucidation.

References

  • Al-Karmalawy, A. A., et al. "A Comprehensive Overview of Globally Approved JAK Inhibitors." Molecules / PubMed Central (PMC). URL:[Link]

  • Changelian, P. S., et al. "3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models." Journal of Medicinal Chemistry. URL:[Link]

  • Thorarensen, A., et al. "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans." Journal of Medicinal Chemistry. URL:[Link]

  • Su, Q., et al. "Identification of C-2 Hydroxyethyl Imidazopyrrolopyridines as Potent JAK1 Inhibitors with Favorable Physicochemical Properties and High Selectivity over JAK2." Journal of Medicinal Chemistry. URL:[Link]

  • Virtanen, A., et al. "Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity." Journal of Medicinal Chemistry. URL:[Link]

  • Lupardus, P. J., et al. "Development of a high-throughput crystal structure-determination platform for JAK1 using a novel metal-chelator soaking system." Acta Crystallographica Section D. URL:[Link]

Exploratory

In vitro pharmacokinetics of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine This guide provides a comprehensive framework for evaluating the in vitro pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This guide provides a comprehensive framework for evaluating the in vitro pharmacokinetic properties of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a novel pyrrolo[2,3-d]pyrimidine derivative. While specific experimental data for this molecule is not publicly available, this document outlines the essential in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays crucial for its preclinical development. The methodologies described herein are based on established industry standards and regulatory guidance, ensuring the generation of robust and decision-enabling data for drug discovery and development professionals.[1][2][3]

The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in numerous kinase inhibitors and other targeted therapies.[4][5][6] A thorough understanding of a candidate's in vitro ADME profile is paramount to optimizing its therapeutic potential and mitigating the risk of late-stage clinical failures.[2][7] This guide will delve into the core assays for assessing metabolic stability, plasma protein binding, and permeability, providing both the "how" and the "why" behind each experimental design.

Section 1: Metabolic Stability Assessment

Metabolic stability is a critical parameter that dictates the persistence of a drug in the body and, consequently, its dosing regimen. The primary site of drug metabolism is the liver, and in vitro systems using liver fractions are highly predictive of in vivo clearance.[8][9]

Liver Microsomal Stability

This assay provides a first look at the intrinsic clearance of a compound by cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.[10][11]

Experimental Protocol:

  • Preparation of Reagents:

    • Pooled human liver microsomes (HLM) from at least 10 donors to account for genetic variability.[11]

    • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Positive control compounds with known metabolic fates (e.g., testosterone for high clearance, verapamil for moderate clearance).

  • Incubation:

    • Pre-warm HLM and buffer to 37°C.

    • In a 96-well plate, combine HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the line provides the rate of disappearance (k).

    • Calculate the half-life (t½) and intrinsic clearance (Clint).

Causality Behind Experimental Choices:

  • Pooled Microsomes: Using microsomes from multiple donors minimizes the impact of individual genetic polymorphisms in CYP enzymes, providing a more representative measure of metabolic clearance in the general population.[8]

  • NADPH Regeneration: CYP enzymes require NADPH as a cofactor. A regenerating system ensures a constant supply, preventing reaction rate limitation due to cofactor depletion.

  • LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for accurate quantification of the parent drug even in complex biological matrices.

Illustrative Data:

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Hypothetical) 4515.4
Testosterone (High Clearance Control)886.6
Verapamil (Moderate Clearance Control)2527.7

Experimental Workflow for Microsomal Stability:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents: - HLM - NADPH System - Test Compound mix Combine HLM & Compound reagents->mix start_reaction Add NADPH System (37°C) mix->start_reaction time_points Collect Samples at Time Points (0-60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and Clint lcms->calculate

Caption: Workflow for Liver Microsomal Stability Assay.

Hepatocyte Stability

To gain a more comprehensive understanding of metabolic clearance, including both Phase I and Phase II metabolism, as well as the impact of cellular uptake, an assay using cryopreserved human hepatocytes is recommended.[11][12]

Experimental Protocol:

The protocol is similar to the microsomal stability assay, with the key difference being the use of a suspension of hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) instead of microsomes. The analysis and data interpretation steps remain the same.

Section 2: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to target tissues and metabolizing enzymes.[13][14] Only the unbound fraction of a drug is pharmacologically active.

Equilibrium Dialysis Protocol:

  • Apparatus Setup:

    • Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., molecular weight cut-off of 12-14 kDa).

  • Sample Preparation:

    • Add plasma (human, rat, mouse) to one side of the membrane.

    • Add the test compound (final concentration ~1 µM) in phosphate buffer to the other side.

    • Include control compounds with known binding affinities (e.g., warfarin for high binding, metoprolol for low binding).

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium to be reached.

  • Analysis:

    • After incubation, take samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in each sample by LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This is considered the gold standard for PPB determination as it minimizes non-specific binding and allows for the direct measurement of the unbound drug concentration at equilibrium.

  • Semi-permeable Membrane: The membrane allows for the free diffusion of the small molecule drug while retaining the large plasma proteins.

Illustrative Data:

SpeciesFraction Unbound (fu)% Bound
Human (Hypothetical) 0.0595%
Rat (Hypothetical)0.1288%
Mouse (Hypothetical)0.1585%
Warfarin (High Binding Control)0.0199%
Metoprolol (Low Binding Control)0.8515%

Experimental Workflow for Plasma Protein Binding:

G cluster_setup Setup cluster_loading Sample Loading cluster_incubation Equilibration cluster_analysis Analysis cluster_data Data Interpretation apparatus Prepare Equilibrium Dialysis Apparatus load_plasma Load Plasma to One Chamber apparatus->load_plasma load_drug Load Drug in Buffer to Other Chamber apparatus->load_drug incubate Incubate at 37°C with Shaking (4-6h) load_plasma->incubate load_drug->incubate sample Sample Both Chambers incubate->sample lcms Quantify Drug by LC-MS/MS sample->lcms calculate Calculate Fraction Unbound (fu) lcms->calculate

Caption: Workflow for Equilibrium Dialysis Assay.

Section 3: Permeability Assessment

The ability of a drug to cross biological membranes, such as the intestinal epithelium, is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10]

Caco-2 Permeability Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Assess the permeability of a low-permeability marker (e.g., lucifer yellow).

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the test compound to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).

    • Incubate at 37°C with shaking.

    • At specified time points, collect samples from the receiver compartment.

  • Analysis:

    • Quantify the concentration of the test compound in the receiver compartment using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in both directions.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate the involvement of active efflux transporters like P-glycoprotein (P-gp).

Causality Behind Experimental Choices:

  • Differentiated Caco-2 Cells: These cells form tight junctions and express transporters similar to those found in the human small intestine, providing a physiologically relevant model of drug absorption.

  • Bidirectional Assessment: Measuring permeability in both directions is crucial for identifying compounds that are substrates of efflux transporters, which can limit oral bioavailability.

Illustrative Data:

ParameterValueClassification
Papp (A-to-B) (x 10⁻⁶ cm/s) (Hypothetical) 8.5Moderate Permeability
Papp (B-to-A) (x 10⁻⁶ cm/s) (Hypothetical) 15.2Moderate Permeability
Efflux Ratio (Hypothetical) 1.8No significant efflux
Propranolol (High Permeability Control)>20High Permeability
Atenolol (Low Permeability Control)<1Low Permeability

Experimental Workflow for Caco-2 Permeability:

G cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_assay Permeability Assay cluster_analysis Analysis & Data Interpretation culture Culture Caco-2 cells on Transwell inserts for 21 days check Measure TEER & Lucifer Yellow Permeability culture->check add_drug Add Test Compound to Apical or Basolateral Side check->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample Receiver Compartment incubate->sample lcms Quantify Drug by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for Caco-2 Permeability Assay.

Conclusion

The in vitro pharmacokinetic profile of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, or any new chemical entity, is a critical component of its preclinical evaluation. The assays outlined in this guide—metabolic stability, plasma protein binding, and permeability—provide a robust foundation for predicting its in vivo behavior, guiding lead optimization, and enabling informed decision-making in the drug development process.[3] By understanding the causalities behind these experimental designs, researchers can ensure the generation of high-quality, interpretable data that will ultimately contribute to the development of safer and more effective medicines.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Chow, E. C., & Pang, K. S. (2007). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Current drug metabolism, 8(8), 835–851. [Link]

  • U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (October 24, 2017). [Link]

  • U.S. Food and Drug Administration. Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need? (November 24, 2019). [Link]

  • Z. Li, et al. Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012).
  • ResearchGate. TABLE 2 Summary of unbound fraction of plasma protein binding and... [Link]

  • ResearchGate. Enhancement of metabolic stability with structural modifications.... [Link]

  • Naidoo, J., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31(7), 1145–1157. [Link]

  • Wang, Y., et al. (2026). Discovery of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one Derivatives as Protein Disulfide Isomerase Inhibitors with a Novel Allosteric-Covalent Binding Mode and Anti-Glioblastoma Activity. Journal of Medicinal Chemistry. [Link]

  • Thomas, J., et al. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 74–84. [Link]

  • Seanego, T. D., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemistryOpen, 11(11), e202200164. [Link]

  • Andersen, C., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 64(8), 4789–4806. [Link]

  • Gardiner, P., & Åkerblad, P. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition, 47(8), 864–872. [Link]

  • Macraild, C. A., et al. (2015). A critical evaluation of pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum apical membrane antigen 1 (AMA1) inhibitors. MedChemComm, 6(1), 120–127. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(3), 1178–1192. [Link]

  • Taylor & Francis. Plasma protein binding – Knowledge and References. [Link]

  • Bantia, S., et al. (1996). Synthesis and anti-DNA Viral Activities in Vitro of Certain 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine Nucleosides. Journal of Medicinal Chemistry, 39(9), 1855–1861. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives

An Application Note and Protocol for the Synthesis of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and Its Derivatives Abstract The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged stru...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and Its Derivatives

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology and immunology.[1][2][3] This application note provides a comprehensive, in-depth guide for the synthesis of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate for the development of targeted therapeutics. Furthermore, it details protocols for the subsequent functionalization at the C2 position via palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery programs. The protocols are designed to be robust and reproducible, with a focus on explaining the chemical principles behind each step to allow for informed optimization.

Introduction: The 7-Deazapurine Scaffold

The structural similarity of the 7H-pyrrolo[2,3-d]pyrimidine core to the natural purine bases allows it to function as a versatile "hinge-binding" motif for various protein kinases.[2] This has led to its incorporation into several FDA-approved drugs. The synthetic strategy detailed herein focuses on building a functionalized 7-deazapurine core, starting from the readily available 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The overall workflow involves a three-stage process: creation of a reactive dichloro-intermediate, regioselective amination at the C4 position, and subsequent diversification at the C2 position.

Overall Synthetic Strategy

The retrosynthetic approach hinges on the differential reactivity of the chlorine atoms on the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. The C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position, allowing for a controlled, stepwise functionalization.[4] The remaining C2-chloro group then serves as a versatile handle for introducing further diversity through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6][7]

G cluster_0 Overall Synthetic Workflow cluster_1 C2-Position Diversification Start 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol Inter1 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Start->Inter1 Chlorination (POCl₃) Target 2-chloro-N-cyclobutyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine Inter1->Target Regioselective C4 Amination (Cyclobutylamine, SₙAr) Deriv1 Suzuki Coupling (C-C Bond Formation) Target->Deriv1 Pd-Catalyzed Deriv2 Buchwald-Hartwig Amination (C-N Bond Formation) Target->Deriv2 Pd-Catalyzed

Figure 1: High-level overview of the synthetic workflow.

Part I: Synthesis of the Key Intermediate: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The conversion of the diol to the dichloro derivative is the critical first step, activating the scaffold for subsequent nucleophilic substitution.[1] Phosphorus oxychloride (POCl₃) is a powerful and commonly used chlorinating agent for this type of transformation. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.[1][8]

Experimental Protocol: Chlorination
  • Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq).

  • Reagent Addition: Suspend the starting material in toluene (approx. 3 mL per gram of diol). While stirring, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the suspension.[1]

  • Heating and Base Addition: Warm the reaction mixture to approximately 70 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise via the dropping funnel over a period of 2-3 hours.[1] The reaction is exothermic; maintain careful control over the addition rate to keep the internal temperature below 110 °C.

  • Reaction: After the addition is complete, raise the temperature to 105-110 °C and maintain for at least 16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[1]

  • Work-up: Cool the mixture to room temperature and then carefully pour it into a flask containing a stirred mixture of ice water and ethyl acetate. Stir the biphasic mixture vigorously overnight.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: The crude solid can be purified by silica gel column chromatography or recrystallization to afford 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Reagent/ParameterMolar Eq.FunctionRationale / Notes
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol1.0Starting MaterialAlso known as 7-deazaxanthine.[1]
Phosphorus Oxychloride (POCl₃)3.0Chlorinating AgentConverts hydroxyl groups to chlorides. Excess ensures complete reaction.
N,N-Diisopropylethylamine (DIPEA)2.0Non-nucleophilic BaseScavenges HCl produced in situ, driving the reaction forward.[1][8]
Toluene-SolventA high-boiling, inert solvent suitable for the reaction temperature.
Temperature105-110 °CReaction ConditionSufficient thermal energy is required to drive the chlorination.
Time16+ hoursReaction ConditionReaction progress should be monitored by TLC or LC-MS.

Table 1: Reagents and Rationale for the Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Part II: Regioselective Synthesis of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

The electronic properties of the 2,4-dichloropyrrimidine system dictate that the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position.[4] This inherent regioselectivity allows for the selective displacement of the C4-chloro group with cyclobutylamine under standard SNAr conditions, leaving the C2-chloro group intact for subsequent modifications.

Experimental Protocol: C4-Amination
  • Setup: In a round-bottom flask, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as n-butanol or 1,4-dioxane.

  • Reagent Addition: Add cyclobutylamine (1.1-1.5 eq) to the solution, followed by a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or DIPEA (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. If using K₂CO₃, filter off the solids. Concentrate the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to yield the title compound.

Part III: Diversification at the C2 Position

The 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine product is a versatile intermediate. The C2-chloro substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or amine functionalities.[7]

G cluster_0 C2-Functionalization Pathways Start 2-chloro-N-cyclobutyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Prod_Suzuki Aryl/Heteroaryl Derivative Suzuki->Prod_Suzuki R-B(OH)₂ Pd Catalyst Base Prod_Buchwald Amine Derivative Buchwald->Prod_Buchwald R¹R²NH Pd Catalyst Base

Figure 2: Palladium-catalyzed C2-functionalization pathways.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This reaction is ideal for installing aryl or heteroaryl groups at the C2 position. The choice of palladium catalyst and ligand is critical for achieving high yields.[7][9]

  • Setup: In a microwave vial or Schlenk tube, combine 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst system, for example, Pd(OAc)₂ (0.1 eq) and a phosphine ligand like XPhos (0.1 eq).[6][10]

  • Degassing and Reaction: Add a solvent (e.g., 1,4-dioxane/water mixture). Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes. Seal the vessel and heat to 80-120 °C (conventional heating or microwave) until the reaction is complete.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol enables the introduction of primary or secondary amines at the C2 position, a common strategy in kinase inhibitor design.[5][6]

  • Setup: In a glovebox or under an inert atmosphere, combine 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq), the desired amine (1.5 eq), and a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃, 3.0 eq) or sodium tert-butoxide.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.1 eq), and a suitable ligand, for example, BINAP (0.1 eq).[6]

  • Degassing and Reaction: Add an anhydrous solvent (e.g., 1,4-dioxane or toluene). Degas the mixture, seal the vessel, and heat to 100-110 °C until completion.

  • Work-up and Purification: Cool the reaction, partition between ethyl acetate and water. Separate the organic layer, dry, and concentrate. Purify the residue via column chromatography.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Coupling Partner Aryl/Heteroarylboronic AcidPrimary/Secondary Amine
Typical Catalyst Pd(OAc)₂, XPhos-Pd-G2[9]Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand XPhos, SPhos, RuPhos[11]BINAP, Xantphos[6]
Typical Base K₃PO₄, K₂CO₃, Cs₂CO₃Cs₂CO₃, NaOtBu, K₃PO₄
Typical Solvent 1,4-Dioxane/H₂O, Toluene1,4-Dioxane, Toluene

Table 2: Comparison of Typical Conditions for C2-Functionalization.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used. Reactions under pressure (microwave vials) should be conducted behind a blast shield.

References

Sources

Application

Application Note: Preparation and Handling of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Stock Solutions for In Vitro Cell Culture Assays

Introduction & Scientific Rationale As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from improper compound handling. 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from improper compound handling. 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 934600-48-3) is a highly specialized pyrrolopyrimidine building block. Compounds sharing this structural scaffold are extensively utilized in drug discovery as potent inhibitors of Spleen Tyrosine Kinase (Syk) and Janus Kinases (e.g., JAK3)[1].

Because the pyrrolopyrimidine core acts as an ATP-competitive hinge-binder in the kinase domain, preserving the structural integrity of the compound in solution is paramount. In cellular assays—particularly those involving Non-Hodgkin's Lymphoma (NHL) cell lines like Ramos and SUDHL-6, or primary B-cells—accurate stock solution preparation ensures reproducible IC50 determinations[1]. Improper handling, such as using hydrated solvents or repeated freeze-thaw cycles, can lead to micro-precipitation. This effectively lowers the active concentration, yielding false-negative results or artificially inflated IC50 values.

Physicochemical Properties & Solvent Selection

Before preparing the stock solution, it is critical to understand the physical constraints of the molecule[2].

Causality for Solvent Choice: Dimethyl sulfoxide (DMSO) is the mandatory solvent for this lipophilic compound. Aqueous buffers will cause immediate precipitation. Furthermore, the DMSO must be anhydrous. Hygroscopic absorption of water by standard DMSO will drastically reduce the solubility limit of the pyrrolopyrimidine over time.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS Number 934600-48-3
Molecular Formula C10H11ClN4
Molecular Weight 222.68 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C (Protect from light and moisture)

Experimental Protocols: Stock Solution Preparation

This protocol is designed as a self-validating system to guarantee complete solvation and maintain compound stability.

Step-by-Step Methodology
  • Equilibration: Remove the solid compound vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Field Insight: Opening a cold vial causes atmospheric moisture to condense on the powder, leading to hydrolysis and decreased solubility.

  • Weighing: Using a calibrated analytical microbalance, weigh the desired mass of the compound into a sterile, static-free, low-bind amber microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO (see Table 2). Pipette up and down gently.

  • Sonication & Validation: Vortex for 10 seconds, then place in a water bath sonicator at room temperature for 2-5 minutes.

    • Self-Validation Step: The solution must be optically clear. To confirm complete solvation, centrifuge the tube at 10,000 × g for 1 minute. The absence of a visible microscopic pellet at the bottom of the tube confirms 100% dissolution.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10-50 µL) in tightly sealed tubes.

    • Field Insight: This prevents repeated freeze-thaw cycles, which induce compound aggregation and concentration gradients.

  • Storage: Store aliquots immediately at -80°C.

Table 2: Reconstitution Volumes for Standard Stock Concentrations
Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1 mg 449 µL89.8 µL
5 mg 2.245 mL449 µL
10 mg 4.490 mL898 µL
(Formula: Volume [mL] = Mass [mg] / (Concentration [mM] × Molecular Weight [ g/mol ] × 10^-3))

Cell Culture Treatment Workflow

When treating cells, the final DMSO concentration in the culture media must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or unintended cellular differentiation.

  • Intermediate Dilution: Thaw a single stock aliquot at room temperature. Prepare a 1000× intermediate stock in DMSO (e.g., if your final target concentration is 1 µM, dilute your stock to 1 mM in DMSO).

  • Media Spiking: Add 1 µL of the 1000× intermediate stock to 999 µL of pre-warmed culture media (e.g., RPMI-1640 with 10% FBS). Vortex vigorously immediately upon addition to prevent localized precipitation.

  • Incubation: Apply the drug-containing media to the cells. Standard kinase inhibition assays typically require a 1- to 4-hour incubation before downstream analysis (e.g., intracellular phospho-flow cytometry to measure STAT or Syk phosphorylation)[1].

Visualizations

Pathway BCR B-Cell Receptor (Antigen Stimulus) Syk Syk Kinase BCR->Syk Activates Transcription Gene Transcription (Lymphocyte Proliferation) Syk->Transcription Downstream Signaling JAK JAK Kinase (e.g., JAK3) STAT STAT Proteins JAK->STAT Phosphorylates STAT->Transcription Translocates to Nucleus Inhibitor 2-chloro-N-cyclobutyl... (Pyrrolopyrimidine Core) Inhibitor->Syk ATP-Competitive Inhibition Inhibitor->JAK ATP-Competitive Inhibition

Pyrrolopyrimidine derivatives act as ATP-competitive inhibitors of Syk and JAK kinases.

Workflow Equilibrate 1. Equilibrate Solid to RT Weigh 2. Weigh Compound Equilibrate->Weigh Dissolve 3. Add Anhydrous DMSO Weigh->Dissolve Sonicate 4. Vortex & Sonicate Dissolve->Sonicate Validate 5. Centrifuge (Validate Solvation) Sonicate->Validate Aliquots 6. Aliquot & Store (-80°C) Validate->Aliquots

Workflow for the preparation and validation of pyrrolopyrimidine stock solutions.

References

  • Title: WO2009131687A2 - Inhibitors of protein kinases Source: Google Patents URL
  • Title: 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Product Information Source: Molaid (摩熵化学) URL: [Link]

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This compound is a key intermediate or active pharmaceutical ingredient (API) in modern drug discovery, making the reliable analysis of its purity and degradation products a critical aspect of quality control. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, providing excellent separation of the main analyte from its process-related impurities and degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction and Analyte Characterization

2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are foundational scaffolds for a variety of targeted therapeutics, including Janus kinase (JAK) inhibitors.[1] Given its role in pharmaceutical synthesis, a validated, stability-indicating analytical method is essential to ensure the quality, safety, and efficacy of the final drug product.[2] Purity analysis confirms the identity of the compound and quantifies any impurities, including starting materials, by-products, and degradants.

Analyte Physicochemical Properties:

  • Structure: The molecule contains a fused pyrrolo-pyrimidine heterocyclic system, a secondary amine linker to a cyclobutyl group, and a chlorine atom.

  • Molecular Formula: C₁₀H₁₁ClN₄[3]

  • Molecular Weight: 222.68 g/mol

  • Ionization: The structure possesses several ionizable sites: the pyrimidine ring nitrogens and the exocyclic amine are basic, while the pyrrole N-H is weakly acidic. This amphoteric nature makes mobile phase pH a critical parameter for achieving optimal chromatography.

  • UV Absorbance: The aromatic pyrrolo[2,3-d]pyrimidine core provides strong UV absorbance, making UV detection a suitable choice for quantification. A UV scan (200-400 nm) of the analyte in the mobile phase diluent is recommended to determine the wavelength of maximum absorbance (λ-max) for high sensitivity.

HPLC Method Development Strategy

The primary objective is to develop a stability-indicating method capable of separating the 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine peak from all potential impurities and degradation products.[4] The strategy follows a systematic approach, beginning with column and mobile phase selection and proceeding to method optimization and validation.

Column and Mobile Phase Selection: The "Why"

Column Chemistry: A reversed-phase C18 (octadecylsilane) column is the conventional first choice for small molecules of intermediate polarity. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the non-polar stationary phase.[5] The cyclobutyl and pyrrolo-pyrimidine moieties of the analyte provide sufficient hydrophobicity for good retention on a C18 phase. To ensure good peak shape for the basic nitrogen centers, a modern, high-purity silica column with robust end-capping is crucial to minimize unwanted interactions with residual silanol groups.[6]

Mobile Phase: The mobile phase in reversed-phase chromatography typically consists of an aqueous component (often buffered) and an organic modifier.[7]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. Acetonitrile was selected for this method due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff (~190 nm), which is advantageous for detecting impurities at low wavelengths.[7] While methanol can offer different selectivity, ACN often provides sharper peaks for heterocyclic compounds.[5]

  • Aqueous Phase and pH Control: Controlling the mobile phase pH is the most critical factor for achieving reproducible retention and symmetrical peak shape for ionizable compounds like the target analyte.[6] To ensure the basic nitrogen atoms are consistently protonated (ionized), it is best to work at a low pH, at least 1.5-2 pH units below the pKa of the conjugate acids.[7] A mobile phase pH in the 2.5-3.0 range is ideal. At this pH, the basic sites are fully protonated, leading to stable retention, while silanol activity on the column is suppressed, preventing peak tailing.[6] A phosphate buffer is an excellent choice for this pH range due to its low UV cutoff and strong buffering capacity.[7]

Method Optimization Workflow

The process of refining the chromatographic conditions is systematic, aiming for a balance between resolution, analysis time, and robustness.

G cluster_0 Method Development Stages A Analyte Characterization (pKa, UV λ-max) B Initial Screening - Column: C18, 250x4.6mm, 5µm - Mobile Phase A: 20mM Phosphate Buffer, pH 2.5 - Mobile Phase B: Acetonitrile - Run Broad Gradient (e.g., 5-95% B) A->B C Optimization - Adjust Gradient Slope for Resolution - Fine-tune Flow Rate (1.0 mL/min) - Confirm Column Temperature (e.g., 30°C) B->C D Final Method Selection - Assess Peak Shape, Resolution, and Run Time C->D E System Suitability Criteria Defined (Tailing Factor, Plate Count, RSD) D->E

Caption: Logical workflow for HPLC method development.

Protocol: Final Optimized HPLC Method

This protocol outlines the validated method for the purity analysis of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

3.1. Equipment and Materials

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, pH meter, volumetric glassware.

  • Reference Standard: 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (>99.5% purity).

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%), Water (HPLC grade).

3.2. Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate in water, pH adjusted to 2.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or determined λ-max)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

3.3. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Protocol (per ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8][9]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11][12]

G cluster_1 Forced Degradation Workflow cluster_stress Stress Conditions Start Drug Substance (1 mg/mL Solution) Acid Acid Hydrolysis 0.1 M HCl, 80°C Start->Acid Base Base Hydrolysis 0.1 M NaOH, 80°C Start->Base Oxidation Oxidation 3% H₂O₂, RT Start->Oxidation Thermal Thermal Solid, 105°C Start->Thermal Photo Photolytic Solid & Solution, ICH Q1B Start->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Murine Models

Introduction The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of potent and selective kinase inhibitors.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of potent and selective kinase inhibitors.[1][2][3] These compounds have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and virology, primarily through their ability to modulate key signaling pathways.[1][4] 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to this promising class of small molecules. The strategic design of dosing strategies for such compounds in preclinical murine models is paramount for accurately evaluating their pharmacokinetic profiles, efficacy, and toxicity, ultimately paving the way for successful clinical translation.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective in vivo administration of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in mice. The protocols and recommendations herein are synthesized from established practices for small molecule kinase inhibitors and are designed to ensure experimental robustness and reproducibility.

Scientific Foundation: Mechanism of Action

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold are well-documented as competitive inhibitors of ATP binding to the catalytic domain of various protein kinases.[1] This competitive inhibition can lead to the downregulation of critical cellular signaling pathways that are often dysregulated in disease. A prominent target for this class of inhibitors is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7][8] Aberrant JAK/STAT signaling is implicated in the pathogenesis of numerous solid tumors and inflammatory disorders.[6][7][8]

The JAK/STAT pathway transmits extracellular signals from cytokines and growth factors to the nucleus, where they modulate gene expression involved in cell proliferation, differentiation, and immune responses.[6][8] Inhibition of JAK kinases by a compound such as 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine would block the subsequent phosphorylation and activation of STAT proteins, thereby attenuating the downstream cellular effects.[7]

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor 2-chloro-N-cyclobutyl- 7H-pyrrolo[2,3-d]pyrimidin-4-amine Inhibitor->JAK Inhibition

Figure 1: Proposed mechanism of action via inhibition of the JAK-STAT signaling pathway.

Pre-Dosing and Formulation Strategies

A significant hurdle in the preclinical evaluation of many pyrrolo[2,3-d]pyrimidine derivatives is their poor aqueous solubility.[9] This necessitates the use of specialized vehicle formulations to ensure uniform and consistent dosing. The choice of vehicle is critical and can significantly impact the compound's bioavailability and toxicity profile.[9][10]

Vehicle Selection

The selection of an appropriate vehicle should be guided by the physicochemical properties of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. A tiered approach to vehicle screening is recommended.

Vehicle ComponentConcentrationAdvantagesDisadvantages
Aqueous-Based
0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterAs neededGenerally well-tolerated, low toxicity.[10][11]May not be suitable for highly insoluble compounds, can result in non-homogenous suspensions.[9][11]
Co-solvents/Surfactants
Polyethylene glycol 400 (PEG400)10% - 60%Can improve solubility of hydrophobic compounds.Can have physiological effects at higher concentrations.[12]
Tween 801% - 10%Enhances wetting and prevents aggregation of particles in suspension.Potential for hypersensitivity reactions in some animals.
Dimethyl sulfoxide (DMSO)< 10%Excellent solubilizing agent.Can have intrinsic biological activity and may cause local irritation.[11]
Lipid-Based
Corn oil, Sesame oilAs neededSuitable for highly lipophilic compounds.[10]Can affect lipid metabolism and may not be suitable for all study types.
Protocol for Preparation of a Dosing Suspension

This protocol describes the preparation of a suspension of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in a common aqueous-based vehicle.

Materials:

  • 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • 0.5% (w/v) Methylcellulose (or CMC) in sterile water

  • 0.1% (v/v) Tween 80 (optional, as a wetting agent)

  • Sterile conical tubes

  • Homogenizer or sonicator

  • Calibrated pipette

  • Analytical balance

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, dose level, and dosing volume (typically 5-10 mL/kg for oral gavage in mice).

  • Weigh the Compound: Accurately weigh the required amount of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Prepare the Vehicle: Prepare the 0.5% methylcellulose solution. If using Tween 80, add it to the methylcellulose solution.

  • Wetting the Compound: Add a small amount of the vehicle to the weighed compound to create a paste. This helps to ensure that the particles are adequately wetted before being suspended in the bulk vehicle.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously mixing.

  • Homogenization: Use a homogenizer or sonicator to create a uniform and fine particle suspension. Visually inspect the suspension for any large aggregates.

  • Storage and Handling: Prepare the formulation fresh daily. Store at room temperature or 4°C, protected from light, and ensure it is brought to room temperature before dosing. Continuously stir the suspension during the dosing procedure to maintain homogeneity.

In Vivo Administration Routes

The choice of administration route is dependent on the experimental objectives, the desired pharmacokinetic profile, and the physicochemical properties of the compound.

Administration RouteAdvantagesDisadvantages
Oral Gavage (PO) Mimics clinical route of administration for many oral drugs. Allows for precise dosing.Potential for stress to the animal, risk of esophageal or gastric injury if not performed correctly.[13] First-pass metabolism can reduce bioavailability.
Intraperitoneal (IP) Injection Bypasses first-pass metabolism, leading to higher bioavailability.[12] Technically easier than IV injection.May not be clinically relevant. Potential for local irritation and injection into abdominal organs.
Intravenous (IV) Injection 100% bioavailability. Rapid onset of action.Technically challenging in mice, requires restraint. Limited dosing volume.
Protocol for Oral Gavage in Mice

Oral gavage is a common and effective method for administering precise doses of a compound directly into the stomach.

Materials:

  • Mouse gavage needle (flexible or rigid with a ball tip)

  • Appropriately sized syringe

  • Prepared dosing formulation

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.

  • Dose Administration: Once the needle is in the correct position (no resistance should be felt), slowly administer the dosing formulation.

  • Post-Dosing Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Key In Vivo Experimental Protocols

The following are foundational in vivo studies to characterize the tolerability and pharmacokinetic profile of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

experimental_workflow start Start mtd_study Maximum Tolerated Dose (MTD) Study start->mtd_study pk_study Pharmacokinetic (PK) Study mtd_study->pk_study Determine Doses efficacy_study Efficacy Study pk_study->efficacy_study Inform Dosing Regimen end End efficacy_study->end

Figure 2: General experimental workflow for in vivo evaluation.
Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Allocation: Randomly assign mice (e.g., C57BL/6 or BALB/c) to dose groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on in vitro cytotoxicity data, start with a low dose and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the compound daily via the chosen route (e.g., oral gavage) for a defined period (e.g., 5-14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and physical appearance.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not induce severe clinical signs of toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol:

  • Animal Allocation: Assign mice to groups for each time point and administration route (e.g., PO and IV).

  • Dosing: Administer a single dose of the compound. For IV administration, a lower dose is typically used (e.g., 1-5 mg/kg). For PO administration, a dose at or below the MTD is used.

  • Sample Collection: Collect blood samples (via tail vein or cardiac puncture at terminal endpoint) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and bioavailability (F%).

Conclusion

The successful in vivo evaluation of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hinges on meticulous planning and execution of dosing strategies. Careful consideration of the compound's physicochemical properties, the selection of an appropriate vehicle, and the implementation of robust experimental protocols are essential for generating reliable and translatable data. The guidelines and protocols presented in this document provide a solid foundation for researchers to advance our understanding of this promising class of therapeutic agents.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC. (n.d.).
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC. (n.d.).
  • Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. (2025, March 15). ichorbio.
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC. (n.d.).
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC. (2023, January 3).
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents - PMC. (n.d.).
  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC. (2022, May 22).
  • JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. (n.d.). Frontiers.
  • Vehicle selection for nonclinical oral safety studies. (n.d.). ResearchGate.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI.
  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (n.d.).
  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors | ACS Omega. (2025, October 24). ACS Publications.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025, July 10). MDPI.
  • A model-based approach for assessing in vivo combination therapy interactions. (n.d.). PNAS.
  • Microwave-assisted multicomponent synthesis of Pyrrolo[2,3-d] pyrimidinone derivatives and their DFT calculations. (2026, March 3). Der Pharma Chemica.
  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. (2025, August 7). ResearchGate.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024, October 7). MDPI.
  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (n.d.). CLEARSYNTH.
  • Targeting the JAK/STAT pathway in solid tumors - PMC. (2020, August 21).
  • Small Molecule Inhibitors Selection Guide. (2020, September 20). Biomol GmbH.
  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. (2015, December 23).
  • 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (2025, October 15). EPA.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. (2023, October 10). ChemicalBook.
  • Choice of vehicle affects pyraclostrobin toxicity in mice. (n.d.). UNC.
  • The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. (2023, April 14). MDPI.
  • Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols for In Vivo Mouse Studies with MAX-10181. (n.d.). Benchchem.
  • Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. (n.d.). Benchchem.
  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011, July 27).

Sources

Method

Application Note: NMR Spectroscopy Characterization of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Structural Elucidation, Kinase Inhibitor Development, Quality Control Executive Summary & Mechanistic Context The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Structural Elucidation, Kinase Inhibitor Development, Quality Control

Executive Summary & Mechanistic Context

The compound 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 934600-48-3) is a critical advanced intermediate in the synthesis of selective Janus kinase (JAK) and Spleen tyrosine kinase (SYK) inhibitors[1]. Because the pyrrolo[2,3-d]pyrimidine scaffold is highly susceptible to tautomerism and regioselective alkylation challenges (particularly at the N7 vs. exocyclic N4 positions), rigorous structural validation is mandatory before downstream cross-coupling or functionalization[2].

This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously confirm the structure, regiochemistry, and purity of this compound. By leveraging 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) NMR techniques, analysts can establish a definitive structural fingerprint.

Causality in Experimental Design: Why These Parameters?

Standard NMR protocols often fail to capture the nuances of heterocyclic systems like pyrrolo[2,3-d]pyrimidines due to dynamic proton exchange and molecular aggregation[3]. Our protocol is engineered with the following mechanistic rationales:

  • Solvent Selection (DMSO- d6​ ): Pyrrolopyrimidines exhibit strong intermolecular hydrogen bonding, which broadens exchangeable proton signals in non-polar solvents like CDCl 3​ . DMSO- d6​ disrupts these aggregates and slows the chemical exchange of the N7-H and N4-H protons, rendering them sharp and observable on the NMR timescale[4].

  • Temperature Stabilization (298 K): The chemical shifts of the pyrrole N7-H and amine N4-H are highly temperature-dependent. A strict 5-minute thermal equilibration at 298 K ensures spectral reproducibility across different batches.

  • HMBC Optimization (8 Hz): To prove that the cyclobutyl group is attached to the exocyclic amine (C4) and not the pyrrole nitrogen (N7), long-range heteronuclear correlation is required. The HMBC experiment is optimized for an 8 Hz coupling constant, which perfectly captures the 3-bond ( 3JCH​ ) correlation between the cyclobutyl C1' proton and the pyrimidine C4 carbon.

Step-by-Step Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the synthesized 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: Anhydrous solvent prevents the water peak (~3.33 ppm) from obscuring the cyclobutyl C2'/C4' multiplets.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure a minimum sample height of 4.0 cm to avoid magnetic field inhomogeneities at the edges of the RF coil.

Spectrometer Acquisition Parameters

The following parameters are optimized for a 400 MHz or 600 MHz NMR spectrometer equipped with a Z-gradient probe:

  • 1D 1 H NMR:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Spectral Width: 15 ppm (to capture the downfield N7-H).

    • Relaxation Delay (D1): 2.0 s (ensures full relaxation of quaternary carbons for accurate integration).

    • Scans: 16.

  • 1D 13 C NMR:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Spectral Width: 220 ppm.

    • Scans: 1024 (required due to the low natural abundance of 13 C and the presence of four quaternary carbons).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: Gradient-selected, magnitude mode (hmbcgplpndqf).

    • Long-range coupling delay: 62.5 ms (optimized for nJCH​ = 8 Hz).

    • Scans per increment: 8; F1 Increments: 256.

Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C to enhance the signal-to-noise ratio without sacrificing resolution.

  • Perform manual phase correction and a baseline correction (polynomial order 3) to ensure accurate peak integration.

  • Calibrate the chemical shift scale using the internal TMS peak (0.00 ppm) or the residual DMSO pentet (39.52 ppm for 13 C, 2.50 ppm for 1 H).

NMR_Workflow A Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 B Temperature Equilibration 298 K (25°C) for 5 mins A->B C Tuning & Matching 1H and 13C channels B->C D Shimming 3D Gradient Shimming (Z1-Z5) C->D E 1D Acquisition 1H (16 scans), 13C (1024 scans) D->E F 2D Acquisition HSQC & HMBC for connectivity E->F

Caption: Sequential workflow for the NMR acquisition of pyrrolo[2,3-d]pyrimidine derivatives.

Quantitative Data & Spectral Assignments

The tables below summarize the expected chemical shifts ( δ ), multiplicities, and assignments for the target compound in DMSO- d6​ . These values serve as a self-validating reference for structural confirmation[3],[4].

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
11.80br s1H-N7-H (Pyrrole NH)
7.80d1H7.5N4-H (Exocyclic Amine NH)
7.15dd1H3.5, 2.5C6-H (Pyrrole α -CH)
6.60dd1H3.5, 2.0C5-H (Pyrrole β -CH)
4.45m1H-C1'-H (Cyclobutyl CH)
2.25m2H-C2', C4'-H (Cyclobutyl CH 2​ , equatorial-like)
2.05m2H-C2', C4'-H (Cyclobutyl CH 2​ , axial-like)
1.65m2H-C3'-H (Cyclobutyl CH 2​ )

Note: The N7-H signal may appear as a broad singlet due to quadrupolar relaxation of the nitrogen atom and residual exchange. The doublet nature of the N4-H confirms coupling to the cyclobutyl C1'-H.

Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
156.5Quaternary (C)C4 (Pyrimidine, attached to amine)
152.0Quaternary (C)C2 (Pyrimidine, attached to Chlorine)
150.5Quaternary (C)C7a (Bridgehead, Pyrrole side)
122.5Methine (CH)C6 (Pyrrole α -carbon)
102.5Quaternary (C)C4a (Bridgehead, Pyrimidine side)
99.0Methine (CH)C5 (Pyrrole β -carbon)
45.5Methine (CH)C1' (Cyclobutyl)
30.5Methylene (CH 2​ )C2', C4' (Cyclobutyl)
15.0Methylene (CH 2​ )C3' (Cyclobutyl)

Structural Elucidation Logic: Regioselectivity Confirmation

A common synthesis failure mode is the inadvertent alkylation or substitution at the N7 position instead of the C4 position. To definitively prove that the cyclobutyl ring is on the C4-amine, we rely on the logic tree provided by the 2D HMBC spectrum.

The Self-Validating HMBC Check: If the structure is correct, the cyclobutyl C1'-H ( δ 4.45) will show a strong 3-bond cross-peak to the C4 quaternary carbon ( δ 156.5). Furthermore, the C5-H ( δ 6.60) will show a 3-bond correlation to the same C4 carbon. This shared correlation node unambiguously anchors the exocyclic amine to the pyrimidine core.

HMBC_Logic H_Cyclo Cyclobutyl C1'-H (~4.45 ppm) C_C4 Pyrimidine C4 (~156.5 ppm) H_Cyclo->C_C4 3-bond HMBC H_N4 Amine N4-H (~7.80 ppm) H_N4->C_C4 2-bond HMBC H_C5 Pyrrole C5-H (~6.60 ppm) H_C5->C_C4 3-bond HMBC C_C4a Bridge C4a (~102.5 ppm) H_C5->C_C4a 2-bond HMBC

Caption: HMBC correlation logic tree confirming the C4-regioselectivity of the cyclobutylamine substitution.

References

  • Inhibitors of protein kinases. Google Patents (WO2009131687A2).
  • CAS:2504210-32-4, (3R,4R)-1-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Bidepharm.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC (NIH).
  • SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES. CLOCKSS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Welcome to the technical support center for 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the solubility of this compound in aqueous buffers. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you overcome solubility challenges in your experiments.

Understanding the Molecule: A Foundation for Solubility Enhancement

2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This structural motif is found in numerous biologically active molecules, including kinase inhibitors.[1] The presence of amine functional groups and a somewhat lipophilic character, suggested by a predicted XlogP of 1.3 for the related compound 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, indicates that its aqueous solubility is likely to be limited and highly dependent on pH.[2]

Key Molecular Features Influencing Solubility:

  • Pyrrolo[2,3-d]pyrimidine Core: A relatively planar and aromatic system that can contribute to poor aqueous solubility due to crystal lattice energy.

  • Amine Groups: These act as basic centers that can be protonated. Protonation introduces a positive charge, which generally increases aqueous solubility.

  • Cyclobutyl and Chloro Substituents: These groups increase the lipophilicity of the molecule, potentially decreasing its solubility in water.

This guide will walk you through a systematic approach to enhance the solubility of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, starting with the simplest and most direct methods.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This section is structured as a series of questions you might have during your experimental work, with detailed answers and protocols.

Q1: My initial attempt to dissolve the compound in a neutral buffer (e.g., PBS pH 7.4) resulted in poor solubility. What is the first and most critical step I should take?

Answer: The most crucial first step is to investigate the effect of pH on the compound's solubility. The presence of basic amine groups in the molecule strongly suggests that its solubility will increase significantly in acidic conditions due to protonation.

Expertise & Experience: In my experience with similar heterocyclic amine-containing compounds, moving from a neutral to a slightly acidic pH can result in a dramatic increase in solubility, often by several orders of magnitude. This is because the protonated form of the amine is a salt, which is more readily solvated by water.

Trustworthiness: The protocol below is a self-validating system. By systematically testing a range of pH values, you will generate empirical data on the pH-solubility profile of your specific batch of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add excess compound: To a fixed volume of each buffer (e.g., 1 mL), add an excess amount of the compound (enough that some solid remains undissolved).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate solid from supernatant: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or mM) as a function of pH. This will give you a clear pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

Diagram: pH Adjustment Workflow

start Start: Poor Solubility in Neutral Buffer ph_screen Perform pH-Dependent Solubility Screening (pH 2-8) start->ph_screen analyze Analyze Solubility Data ph_screen->analyze low_ph_soluble Is solubility sufficient at a biologically compatible acidic pH? analyze->low_ph_soluble yes Yes low_ph_soluble->yes Sufficient Solubility no No low_ph_soluble->no Insufficient Solubility proceed Proceed with acidic buffer yes->proceed next_steps Explore other solubilization methods (Co-solvents, etc.) no->next_steps

Caption: Workflow for pH-based solubility enhancement.

Q2: Adjusting the pH helped, but I need to work closer to a neutral pH for my biological assay. What are my next options?

Answer: If a purely acidic buffer is not compatible with your experimental system, the next logical step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3]

Expertise & Experience: For compounds like 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which have a degree of lipophilicity, co-solvents such as DMSO, ethanol, or polyethylene glycols (PEGs) are often effective. It is crucial to start with a small percentage of the co-solvent and incrementally increase it, as high concentrations can be detrimental to many biological systems.

Trustworthiness: The following protocol allows for a systematic evaluation of different co-solvents and their concentrations, enabling you to identify a formulation that balances solubility enhancement with experimental compatibility.

  • Select co-solvents: Choose a few common, biocompatible co-solvents such as DMSO, ethanol, propylene glycol, or PEG 400.

  • Prepare stock solutions: Prepare a high-concentration stock solution of your compound in 100% of each selected co-solvent.

  • Create a dilution series: In your desired aqueous buffer (e.g., PBS pH 7.4), create a dilution series from your stock solution to achieve a range of final co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Observe for precipitation: Visually inspect each dilution for any signs of precipitation or cloudiness.

  • Determine the maximum solubility: If precipitation occurs, you can quantify the solubility at each co-solvent concentration using the method described in the pH screening protocol.

  • Assess biological compatibility: Test the highest tolerable co-solvent concentration in a control experiment (without your compound) to ensure it does not interfere with your assay.

Data Presentation: Example Co-solvent Solubility Data

Co-solventConcentration (% v/v)Solubility (µg/mL)
DMSO150
DMSO5250
Ethanol130
Ethanol5150
PEG 400140
PEG 4005200
Q3: I have tried pH adjustment and co-solvents, but I am still facing solubility issues or my system is sensitive to organic solvents. Are there other excipients I can use?

Answer: Yes, if pH adjustment and co-solvents are insufficient or incompatible with your experimental setup, you can explore the use of surfactants or cyclodextrins.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[4] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are generally well-tolerated in biological systems.[5]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.[8]

Expertise & Experience: The choice between surfactants and cyclodextrins can depend on the specific characteristics of your compound and assay. Cyclodextrins are often effective for molecules that can fit within their cavity, while surfactants can be more versatile for a wider range of hydrophobic compounds. Both should be screened for compatibility with your biological system.

  • Select excipients: Choose a non-ionic surfactant (e.g., Tween® 80) and a cyclodextrin (e.g., HP-β-CD).

  • Prepare excipient stock solutions: Prepare concentrated stock solutions of the surfactant and cyclodextrin in your desired buffer.

  • Titrate with compound: Prepare a suspension of your compound in the buffer and add increasing amounts of the excipient stock solution.

  • Equilibrate and quantify: Similar to the pH screening protocol, allow the samples to equilibrate and then quantify the amount of dissolved compound in the supernatant.

  • Determine the solubility enhancement: Plot the solubility of your compound as a function of the surfactant or cyclodextrin concentration.

Diagram: Decision Tree for Solubility Enhancement

start Start: Poor Solubility ph_adjust Adjust pH (Acidic) start->ph_adjust ph_success Solubility Sufficient? ph_adjust->ph_success cosolvent Add Co-solvent (e.g., DMSO, Ethanol) ph_success->cosolvent No end_success Proceed with Experiment ph_success->end_success Yes cosolvent_success Solubility Sufficient? cosolvent->cosolvent_success excipient Use Surfactants or Cyclodextrins cosolvent_success->excipient No cosolvent_success->end_success Yes excipient_success Solubility Sufficient? excipient->excipient_success excipient_success->end_success Yes end_fail Consult with Formulation Specialist excipient_success->end_fail No

Caption: Decision-making flowchart for improving solubility.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to help dissolve the compound? A: Sonication can be used to break up aggregates and accelerate the dissolution process. However, it is a form of energy input and can potentially degrade sensitive compounds. It is best used as a tool to aid in initial dispersion rather than a primary method for increasing equilibrium solubility. Always follow sonication with an equilibration period.

Q: My compound dissolves initially but then precipitates over time. What is happening? A: This suggests that you are creating a supersaturated, thermodynamically unstable solution. This can happen if you, for example, dilute a high-concentration DMSO stock into an aqueous buffer where the compound's solubility is much lower. The precipitation indicates that the system is returning to equilibrium. To avoid this, ensure that the final concentration of your compound in the aqueous buffer is below its equilibrium solubility under those conditions.

Q: Are there any safety precautions I should be aware of when handling this compound? A: While specific toxicity data for 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not readily available, it is prudent to handle it as a potentially hazardous substance. Related pyrrolo[2,3-d]pyrimidine compounds can be irritants.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Q: What is the molecular weight of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine? A: The molecular formula is C10H12ClN5, and the molecular weight is approximately 237.69 g/mol . Note that some public databases may list information for similar but different structures.[2][10]

References

  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ainurofiq, A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147.
  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1134-1153.
  • Li, J., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Chemistry Central Journal, 19(1), 1-8.
  • Saini, S., & Kumar, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2465.
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 10.
  • Industrial & Engineering Chemistry Research. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Retrieved from [Link]

  • Liu, R. (Ed.). (2018).
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • OKCHEM. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]

  • Friedman, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-7h-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention for 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and Its Impurities

Welcome to the technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) methods for 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its related impurities. This resource is design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) methods for 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chromatographic separations. The guidance provided herein is rooted in established chromatographic principles and practical laboratory experience.

Understanding the Analyte: A Pyrrolopyrimidine Core

The target molecule, 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and its potential process-related impurities, possess a pyrrolopyrimidine core.[1][2][3][4][5][6][7] This heterocyclic structure contains multiple nitrogen atoms, rendering it basic and polar. These characteristics are central to the challenges encountered during HPLC method development, such as poor retention on traditional reversed-phase columns and problematic peak shapes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary compound and its impurities show little to no retention on my C18 column. What is the first step to improve retention?

A1: This is a common issue when analyzing polar, basic compounds like pyrrolopyrimidine derivatives with standard reversed-phase (RP) columns.[8][9] The primary goal is to increase the interaction between your analytes and the stationary phase. Here are the initial steps to take:

  • Decrease the Organic Content of the Mobile Phase: In reversed-phase chromatography, decreasing the percentage of the organic solvent (like acetonitrile or methanol) in the mobile phase increases the retention of analytes.[10] For highly polar compounds, you might need to explore mobile phases with very low organic content, or even 100% aqueous mobile phases. However, be cautious as some C18 columns can undergo "phase collapse" in highly aqueous environments. It is recommended to use columns specifically designed for use in 100% aqueous conditions, often designated as "AQ" type columns.[10]

  • Mobile Phase pH Adjustment: The retention of ionizable compounds is highly dependent on the pH of the mobile phase.[11][12][13] Since your analyte is a basic compound, increasing the mobile phase pH will suppress the ionization of the amine groups.[10][12] The neutral, un-ionized form of the molecule is less polar and will interact more strongly with the non-polar C18 stationary phase, leading to increased retention.[10][12] A good starting point is to adjust the pH to be at least 1.5 to 2 pH units above the pKa of the amine functional groups.[13]

Q2: I've adjusted the mobile phase, but my peaks are still tailing significantly. What causes this and how can I fix it?

A2: Peak tailing for basic compounds is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the column.[14] These acidic silanols can interact strongly with the basic amine groups of your analyte, leading to asymmetric peaks.[14]

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Control: As mentioned previously, operating at a higher pH can suppress the ionization of your basic analyte, which can reduce tailing. However, it's crucial to ensure your column is stable at the chosen pH.[11] Many silica-based columns are not stable above pH 7-8.

  • Use of Mobile Phase Additives:

    • Buffers: Incorporating a buffer system (e.g., phosphate, acetate, or formate) into your mobile phase is essential for maintaining a consistent pH and can help to minimize peak tailing.[15]

    • Ion-Pairing Reagents: For ionic or highly polar compounds that are difficult to retain, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can be effective.[10][15] These reagents form a neutral ion pair with your charged analyte, increasing its hydrophobicity and retention.

  • Column Selection:

    • End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically modifies the residual silanol groups to make them less active.[14] Using a well end-capped column is crucial for analyzing basic compounds.

    • Alternative Stationary Phases: If tailing persists, consider columns with different stationary phases that are less prone to strong interactions with basic compounds. Phenyl- or cyano-bonded phases can offer different selectivity through π-π and dipole-dipole interactions.[8][16]

Q3: I am observing peak fronting for my main compound. What are the likely causes?

A3: Peak fronting, where the peak appears as a "shark fin," is less common than tailing but can significantly impact quantification. The most frequent causes are:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly, leading to a fronting peak.[17][18][19] The solution is to dilute your sample or reduce the injection volume.[17]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in fronting.[19] It is always best to dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.

Advanced Troubleshooting & Method Optimization

Q4: I need to separate several closely eluting impurities. How can I improve the resolution?

A4: Improving resolution requires a systematic approach to manipulating the selectivity and efficiency of your separation.

  • Optimize the Mobile Phase Gradient: If you are using a gradient elution, adjusting the slope of the gradient can significantly impact resolution. A shallower gradient (a slower increase in the organic solvent percentage over time) will generally provide better separation of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties and interactions with the analyte and stationary phase.

  • Explore Different Column Chemistries: If mobile phase optimization is insufficient, changing the column is the next logical step. Consider columns with different functionalities:

    • Phenyl Phases: These can provide unique selectivity for aromatic compounds through π-π interactions.[8][16]

    • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which can offer different selectivity for polar compounds and are often compatible with 100% aqueous mobile phases.[16]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[8][20] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.[8]

Data Presentation: Starting Conditions for Method Development
ParameterReversed-Phase (for moderate polarity)HILIC (for high polarity)
Column C18, Phenyl, or Polar-Embedded (e.g., AQ-type)Amide, Diol, or bare Silica
Mobile Phase A 0.1% Formic Acid or Ammonium Formate in Water (pH ~3) OR 10 mM Ammonium Bicarbonate in Water (pH ~9)10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Initial Gradient 5-10% B90-95% B
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)0.8 - 1.2 mL/min (for 4.6 mm ID column)
Column Temp. 30-40 °C30-40 °C
Injection Vol. 5-10 µL5-10 µL

Experimental Protocols

Protocol 1: Systematic pH Screening for Retention Optimization
  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase A solutions at different pH values (e.g., pH 3, 5, 7, and 9) using appropriate buffers (e.g., formate, acetate, phosphate, bicarbonate). Ensure the chosen buffer has a pKa within +/- 1 pH unit of the target pH.

  • Prepare Organic Mobile Phase B: Use acetonitrile or methanol.

  • Equilibrate the Column: For each pH condition, thoroughly equilibrate the column with the initial mobile phase composition.

  • Inject the Sample: Inject your sample containing the main compound and impurities.

  • Run a Gradient: Perform a standard gradient elution (e.g., 5% to 95% B over 15 minutes).

  • Analyze Retention Times: Compare the retention times and peak shapes at each pH to identify the optimal condition for retention and selectivity.

Protocol 2: Column Screening for Selectivity Enhancement
  • Select a Set of Columns: Choose a diverse set of columns with different stationary phases (e.g., C18, Phenyl, Polar-Embedded, and a HILIC column).

  • Choose an Initial Mobile Phase: Based on the results of the pH screening, select a promising mobile phase condition.

  • Equilibrate Each Column: Thoroughly equilibrate each column with the chosen mobile phase.

  • Inject and Run: Inject your sample and run the same gradient on each column.

  • Compare Chromatograms: Evaluate the chromatograms for changes in elution order, peak spacing, and overall resolution to select the column that provides the best separation.

Visualizing the Troubleshooting Workflow

Below are diagrams illustrating the logical flow for addressing common HPLC issues.

Troubleshooting_Retention start Poor or No Retention step1 Decrease Organic Solvent % start->step1 step2 Adjust Mobile Phase pH (Increase for Basic Compounds) step1->step2 If retention is still low end Sufficient Retention step1->end If successful step3 Consider HILIC Mode step2->step3 If still insufficient step4 Use Ion-Pairing Reagent step2->step4 For ionic analytes step2->end If successful step3->end If successful step4->end

Caption: Workflow for addressing poor analyte retention.

Troubleshooting_Peak_Shape start Poor Peak Shape tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting tailing_step1 Optimize Mobile Phase pH tailing->tailing_step1 fronting_step1 Dilute Sample / Reduce Injection Volume fronting->fronting_step1 tailing_step2 Use End-Capped Column tailing_step1->tailing_step2 tailing_step3 Add Mobile Phase Modifier (e.g., small % of acid/base) tailing_step2->tailing_step3 tailing_step4 Change Column Chemistry tailing_step3->tailing_step4 end Symmetric Peaks tailing_step4->end fronting_step2 Match Sample Solvent to Mobile Phase fronting_step1->fronting_step2 fronting_step2->end

Caption: Troubleshooting guide for common peak shape issues.

References

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 4). Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Knauer. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved from [Link]

  • Subirats, X., Rosés, M., & Bosch, E. (2007). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1165(1-2), 124-135. Retrieved from [Link]

  • How to Increase Retention. (n.d.). GL Sciences. Retrieved from [Link]

  • Foley, J. P. (2006, October 23). Mobile Phase Additives vs. Bonded Phases for HPLC. Taylor & Francis Online. Retrieved from [Link]

  • Pesek, J. (2012, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. Retrieved from [Link]

  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Chaudhary, A. (2024, August 7). HPLC Columns and Their Role in Compound Separation. Veeprho. Retrieved from [Link]

  • Zhang, R., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Front Tailing Peaks aka Peak Fronting. (2022, March 9). Chromperfect. Retrieved from [Link]

  • Gross, G. A., & Grüter, S. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 57(11), 4569-4577. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8303-8331. Retrieved from [Link]

  • Rodin, V. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281-292. Retrieved from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023, May 16). ACS Publications. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025, May 28). MDPI. Retrieved from [Link]

  • 2-chloro-7h-pyrrolo[2,3-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8303-8331. Retrieved from [Link]

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • 7H-pyrrolo[2,3-d]pyrimidine, 4-chloro-7-cyclopentyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (2024, November 15). ijsred.com. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of JAK Inhibition: 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine versus Tofacitinib

A Technical Guide for Researchers in Drug Discovery and Development Introduction The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a h...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a host of cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to processes such as immunity, cell proliferation, and inflammation.[1][2][3] Consequently, the development of small-molecule inhibitors targeting JAKs has emerged as a significant therapeutic strategy for a range of autoimmune and inflammatory diseases.[2][4]

Tofacitinib, a well-established JAK inhibitor, has been approved for the treatment of conditions like rheumatoid arthritis.[2][5] It is known to inhibit JAK1, JAK2, and JAK3.[4][6] This guide provides a comparative analysis of tofacitinib and a structurally related compound, 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, focusing on their efficacy in JAK inhibition. The pyrrolo[2,3-d]pyrimidine scaffold is a common motif in many JAK inhibitors.[7][8]

Chemical Structures and Properties

A foundational understanding of the chemical structures of these compounds is crucial for appreciating their mechanism of action and potential differences in efficacy.

CompoundChemical Structure
Tofacitinib Tofacitinib structure
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine structure

Both molecules share the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, which is essential for their interaction with the ATP-binding site of the JAK kinases. The key distinction lies in the substituent at the 4-amino position. Tofacitinib possesses a more complex piperidine-containing side chain, while the other compound has a simpler N-cyclobutyl group. This structural variance can influence binding affinity, selectivity, and overall inhibitory potency.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, translating extracellular cytokine signals into changes in gene expression.[1]

The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.[3][9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK 2. JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK p-JAK JAK->pJAK 3. Activation (Phosphorylation) pSTAT p-STAT STAT->pSTAT 6. STAT Phosphorylation pJAK->Receptor 4. Receptor Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 7. Dimerization DNA DNA pSTAT_dimer->DNA 8. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->pJAK Inhibition Gene Target Gene Transcription DNA->Gene 9. Gene Regulation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Add_Reagents Add Reagents to 384-well Plate Compound_Prep->Add_Reagents Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Add_Reagents Sub_ATP_Prep Prepare Substrate/ATP Mixture Sub_ATP_Prep->Add_Reagents Incubate_Reaction Incubate (Kinase Reaction) Add_Reagents->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Depletion Incubate (ATP Depletion) Add_ADP_Glo->Incubate_Depletion Add_Detection Add Detection Reagent Incubate_Depletion->Add_Detection Incubate_Signal Incubate (Signal Generation) Add_Detection->Incubate_Signal Read_Plate Read Luminescence Incubate_Signal->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for an In Vitro Luminescent Kinase Assay.

Cell-Based Phospho-STAT Inhibition Assay (Flow Cytometry)

This protocol measures the level of phosphorylated STAT proteins inside cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., T-cells)

  • Cell culture medium

  • Cytokine for stimulation (e.g., IL-2, IFN-γ)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and an intracellular p-STAT (e.g., anti-p-STAT5)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

  • Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes).

  • Fixation: Stop the stimulation by adding a fixation buffer to cross-link the proteins.

  • Permeabilization: Wash the cells and add a permeabilization buffer to allow antibodies to enter the cells.

  • Staining:

    • Incubate the cells with an antibody against a cell surface marker to identify the cell population of interest.

    • Incubate with an antibody against the phosphorylated STAT protein.

  • Data Acquisition: Acquire the data on a flow cytometer, measuring the fluorescence intensity of the p-STAT antibody in the target cell population.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the p-STAT signal for each condition. Calculate the percentage of inhibition and determine the IC50 values as described for the kinase assay.

Summary and Conclusion

Tofacitinib is a potent, well-characterized pan-JAK inhibitor that has demonstrated clinical efficacy in the treatment of inflammatory diseases. [10][11][12]Its inhibitory profile against JAK1, JAK2, and JAK3 is well-documented through both in vitro and cell-based assays. [6][13] 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, as a close structural analog, holds potential as a JAK inhibitor. The shared pyrrolo[2,3-d]pyrimidine core suggests a similar mechanism of action, targeting the ATP-binding site of JAKs. However, the simpler N-cyclobutyl substituent may alter its potency and selectivity profile compared to tofacitinib.

To ascertain the comparative efficacy, a head-to-head evaluation of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and tofacitinib is necessary. This would involve conducting the in vitro kinase and cell-based p-STAT inhibition assays described in this guide. The resulting data would provide a comprehensive understanding of its potential as a novel therapeutic agent and inform further drug development efforts.

References

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. ijsred.com. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Publications. [Link]

  • Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. PMC. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. ACS Publications. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

  • Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. RMD Open. [Link]

  • JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. [Link]

  • Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
  • Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. PubMed. [Link]

  • How to run a cell based phospho HTRF assay. YouTube. [Link]

  • Comparative effectiveness and safety of tofacitinib vs. adalimumab in patients with rheumatoid arthritis: A systematic review and meta-analysis. Frontiers. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC. [Link]

  • 3-[4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane—or heptane-nitrile as JAK inhibitors.
  • Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers. [Link]

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. [Link]

  • JAK inhibition with tofacitinib rapidly increases contractile force in human skeletal muscle. EMBO Molecular Medicine. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI.GOV. [Link]

  • Comparative effectiveness and safety of tofacitinib vs. adalimumab in patients with rheumatoid arthritis: A systematic review and meta-analysis. PMC. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC. [Link]

  • Model‐Based Comparison of Dose‐Response Profiles of Tofacitinib in Japanese Versus Western Rheumatoid Arthritis Patients. PMC. [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]

  • JAK inhibition using tofacitinib for inflammatory bowel disease treatment. PMC. [Link]

  • Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. PubMed. [Link]

  • JAK inhibition using tofacitinib for inflammatory bowel disease treatment. PMC. [Link]

  • JAK/Stat Signaling. GeneGlobe. [Link]

  • “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway. Frontiers. [Link]

  • The JAK/STAT Pathway. PMC. [Link]

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Comparative

Comparative analysis of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and other pyrrolopyrimidines

An In-Depth Comparative Analysis: 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and the Landscape of Pyrrolopyrimidine-Based Kinase Inhibitors Abstract The 7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of aden...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis: 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and the Landscape of Pyrrolopyrimidine-Based Kinase Inhibitors

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of adenine, represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its ability to mimic the purine base of ATP allows it to function as a competitive inhibitor at the kinase hinge region, making it a cornerstone for drug design.[4] This guide presents a comparative analysis of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a representative yet specific structure, against a backdrop of other pyrrolopyrimidine derivatives. We will explore the nuanced effects of substitutions at the C2, C4, and N7 positions, dissecting the structure-activity relationships (SAR) that govern potency and selectivity. This analysis is supported by a synthesis of publicly available experimental data, detailed protocols for key biological assays, and an examination of the underlying signaling pathways, providing a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The dysregulation of protein kinase signaling is a hallmark of many diseases, most notably cancer.[5] This has driven the development of small molecule kinase inhibitors, a class of therapeutics that has transformed patient outcomes.[1] The pyrrolo[2,3-d]pyrimidine core is particularly effective because its nitrogen atoms can form crucial hydrogen bonds with the peptide backbone of the kinase hinge region, effectively competing with endogenous ATP.[4]

This structural advantage has been exploited in FDA-approved drugs like Tofacitinib (a JAK inhibitor) and Baricitinib (a JAK inhibitor), validating the therapeutic potential of this heterocyclic system.[4] Our focus, 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, serves as an archetypal model to understand how specific chemical modifications influence biological activity. By comparing it with analogues bearing different functionalities—such as aryl amines at C4, varied substituents at C2, and modifications at the N7 position—we can elucidate the principles for designing next-generation inhibitors with improved potency and selectivity.

Synthetic Strategies and Mechanistic Rationale

The synthesis of substituted pyrrolo[2,3-d]pyrimidines typically begins with a commercially available or readily synthesized chlorinated precursor, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[6][7][8] The chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of desired side chains.

The choice of starting material and reaction sequence is a critical experimental decision. Starting with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine offers the advantage of differential reactivity, where the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This allows for the introduction of an amine at C4, followed by a different modification at C2, often via a metal-catalyzed cross-coupling reaction like a Suzuki or Stille coupling.[3] This strategic, step-wise approach is fundamental to building a library of diverse analogues for SAR studies.

G cluster_0 Synthetic Pathway for Pyrrolopyrimidine Analogs SM 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine INT1 Step 1: SNAr at C4 (e.g., R1-NH2) Regioselective Substitution SM->INT1 High C4 reactivity PROD1 Intermediate: 2-Chloro-4-amino-substituted INT1->PROD1 INT2 Step 2: Coupling at C2 (e.g., Suzuki, Sonogashira) Introduction of Diversity PROD1->INT2 Orthogonal Chemistry PROD2 Final Product: 2,4-Disubstituted Analog INT2->PROD2

Figure 1: General synthetic workflow for 2,4-disubstituted pyrrolopyrimidines.

Comparative Analysis and Structure-Activity Relationships (SAR)

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of their substituents. Here, we analyze the key structural determinants of inhibitory potency, using 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as our reference point.

The Critical Role of the C4-Substituent

The substituent at the C4 position is arguably the most critical determinant of potency and selectivity, as it often extends into the solvent-exposed region of the ATP-binding pocket.

  • Small Alkylamines vs. Arylamines: Replacing the small, flexible N-cyclobutyl group of our reference compound with a more rigid anilino (phenylamino) group is a common strategy to enhance potency.[3] The phenyl ring can form additional hydrophobic or pi-stacking interactions within the active site.

  • Substituted Anilines: Further substitution on the aniline ring can fine-tune activity. For instance, incorporating groups like 3-ethynylphenyl or those capable of forming hydrogen bonds can significantly increase inhibitory activity against kinases like EGFR.[5] Halogenation (e.g., chloro, bromo, fluoro) on the aniline ring can also modulate potency and pharmacokinetic properties.[9][10]

Influence of the C2-Substituent

While the C4 position often dictates primary interactions, the C2 position provides an avenue for further optimization.

  • C2-Chloro Group: The chlorine atom in our reference compound is an electron-withdrawing group that can influence the electronics of the ring system. However, it is primarily a synthetic handle. Replacing it can lead to significant gains in activity.

  • C2-Aryl/Heteroaryl Groups: Introducing moderately polar or aromatic groups at the C2 position can extend into the solvent-front and improve enzyme inhibition.[4] This strategy has been used to develop dual inhibitors targeting multiple kinases simultaneously.[5]

Modifications at the Pyrrole N7-Position

The N7 nitrogen of the pyrrole ring is another key site for modification. While often unsubstituted (N7-H), derivatization can impact solubility, cell permeability, and target engagement. Protection of the N7 position is also a common tactic in multi-step syntheses to direct reactions to other parts of the scaffold.[4]

Comparative Biological Data

The following table summarizes representative IC₅₀ data for different pyrrolopyrimidine analogues against key oncogenic kinases, illustrating the SAR principles discussed.

Compound/Analog TypeC4-SubstituentC2-SubstituentTarget KinaseRepresentative IC₅₀ (nM)Source(s)
Reference Structure Analog -NH-cyclobutyl-ClJAK familyVaries[4] (Implied)
Aniline Analog 1 -NH-(3-ethynylphenyl)-HEGFR< 10[5]
Aniline Analog 2 -NH-(4-methoxyphenyl)-HEGFR/AURKA~1,000-5,000[5]
Halogenated Hydrazide 5k -NH-C₆H₄-CONH-N=CH-C₆H₄-Br-HVEGFR240[9]
Halogenated Hydrazide 5k -NH-C₆H₄-CONH-N=CH-C₆H₄-Br-HEGFR102[9]
RET Inhibitor 59 -NH-C₆H₄-CH₂-CO-NH-R5-tert-butylisoxazoleRET< 10[4]

Signaling Pathway Context: Inhibition of Receptor Tyrosine Kinases

Many pyrrolopyrimidine derivatives target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical nodes in cancer signaling pathways.[1] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream cascades such as the RAS/MAPK and PI3K/AKT pathways that drive cell proliferation, survival, and angiogenesis.

ATP-competitive inhibitors, like the pyrrolopyrimidines, block the initial autophosphorylation step, effectively shutting down the entire downstream signaling cascade.

G cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS RAS/MAPK Pathway EGFR->RAS Activates PI3K PI3K/AKT Pathway EGFR->PI3K Activates Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Figure 2: Mechanism of action for pyrrolopyrimidine kinase inhibitors.

Experimental Protocols

To ensure reproducibility and provide a practical framework for researchers, we detail standardized protocols for the synthesis and evaluation of these compounds.

Protocol: General Synthesis of N-Substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines

This protocol describes the SNAr reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a primary amine.

Rationale: Isopropanol is chosen as a polar protic solvent suitable for reflux conditions. The addition of catalytic acid (HCl) protonates the pyrimidine ring, activating it towards nucleophilic attack and accelerating the reaction.

  • Reaction Setup: To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.).

  • Solvent and Reagents: Add isopropanol to create a suspension. Add the desired primary amine (e.g., cyclobutylamine) (1.1 - 1.5 eq.).

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid (HCl).

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 82°C). Monitor the reaction progress using thin-layer chromatography (TLC). Reactions typically run for 12-48 hours.[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the product.

  • Purification: Filter the crude solid, wash thoroughly with water, and air-dry. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure N-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[11]

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a framework for measuring a compound's ability to inhibit a specific kinase.

Rationale: This assay quantifies kinase activity by detecting the phosphorylation of a substrate. The use of a specific primary antibody against the phosphorylated substrate and a secondary antibody conjugated to horseradish peroxidase (HRP) provides a sensitive colorimetric readout.

  • Plate Coating: Coat a 96-well high-binding microplate with a solution of the kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide for a tyrosine kinase) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase buffer, ATP (at or near its Kₘ concentration), and the specific kinase.

    • Add serial dilutions of the inhibitor compound (e.g., 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add the kinase reaction mixture to all wells to initiate the reaction.

    • Incubate at 30°C for 1-2 hours.

  • Detection:

    • Stop the reaction and wash the plate.

    • Add a primary antibody specific for the phosphorylated substrate and incubate for 1-2 hours at room temperature.

    • Wash the plate, then add an HRP-conjugated secondary antibody and incubate for 1 hour.

  • Signal Development: Wash the plate, then add an HRP substrate (e.g., TMB). Allow the color to develop, then stop the reaction with sulfuric acid.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_details workflow Kinase Assay Workflow Plate Coating (Substrate) Kinase Reaction (Kinase + ATP + Inhibitor) Detection (Phospho-Antibody) Signal Reading (Absorbance) step1 Immobilize substrate step2 Inhibit phosphorylation step3 Bind specific antibody step4 Quantify signal

Figure 3: High-level workflow for an ELISA-based kinase inhibition assay.

Conclusion and Future Outlook

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile and clinically validated platform for the development of kinase inhibitors. The comparative analysis reveals that while a simple structure like 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine contains the essential pharmacophore for ATP competition, significant gains in potency and selectivity are achieved through strategic modifications. The introduction of substituted aryl amines at the C4 position is a proven strategy for enhancing target engagement, while derivatization at the C2 position offers a path toward multi-targeted or more selective agents. Future research will likely focus on developing covalent and allosteric inhibitors based on this scaffold to overcome acquired resistance to traditional ATP-competitive drugs.[4] The continued exploration of this chemical space promises to yield novel therapeutics for a range of human diseases.

References

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • De Coen, R., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. [Link]

  • M, V., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, X., et al. (2014). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]

  • Gasparyan, S., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Metwally, K. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Showalter, H.D., et al. (2017). Phenylsubstituted-7H-pyrrolo[2,3- d]pyrimidin-4-amines as dual inhibitors of aurora and epidermal growth factor receptor kinases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubChem. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Maly, D. J., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Van Voorhis, W. C., et al. (2021). Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis. ACS Infectious Diseases. [Link]

  • Howe, D. K., et al. (2025). Pharmacokinetic analysis of bumped-kinase inhibitors in horses demonstrates their potential utility for prevention and treatment of equine protozoal myeloencephalitis. American Journal of Veterinary Research. [Link]

  • Aruna, A., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research. [Link]

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Validation

A Researcher's Guide to Validating Small Molecule-Protein Interactions: A Comparative Analysis Using Surface Plasmon Resonance

In the landscape of modern drug discovery, the precise characterization of binding affinity between a small molecule and its protein target is a cornerstone of successful lead optimization. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of binding affinity between a small molecule and its protein target is a cornerstone of successful lead optimization. This guide provides an in-depth, comparative analysis of robust methodologies for validating the binding affinity of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a representative of the pharmacologically significant pyrrolo[2,3-d]pyrimidine class. While this specific molecule's target is not definitively established in public literature, its core structure is a well-known scaffold for kinase inhibitors, particularly Janus Kinase (JAK) inhibitors[1][2]. Therefore, for the purpose of this illustrative guide, we will consider a hypothetical interaction with a member of the JAK family.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of Surface Plasmon Resonance (SPR) as a primary validation tool. Furthermore, we will objectively compare its performance and data output with two powerful alternative techniques: Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST).

The Critical Role of Binding Affinity in Drug Discovery

The journey of a drug candidate from a mere "hit" to a viable therapeutic is paved with rigorous validation. A molecule's binding affinity (K_D), a measure of the strength of the interaction between the ligand and its target, is a critical parameter that influences its efficacy, potency, and pharmacokinetic profile. An accurate determination of K_D, along with the kinetic parameters of association (k_a) and dissociation (k_d), provides invaluable insights for structure-activity relationship (SAR) studies, guiding medicinal chemists in the rational design of more potent and selective drug candidates[3].

Surface Plasmon Resonance (SPR): The Gold Standard in Real-Time Interaction Analysis

For over two decades, SPR has been a leading technology for the label-free, real-time analysis of biomolecular interactions[4]. Its ability to provide detailed kinetic information makes it an invaluable tool in drug discovery, from initial fragment screening to the characterization of lead compounds[5].

The Principle of SPR

SPR is an optical phenomenon that detects changes in the refractive index at the surface of a sensor chip[4][6]. In a typical experiment to study small molecule-protein interactions, the protein of interest (the "ligand") is immobilized on the sensor surface, and the small molecule (the "analyte") is flowed across the surface in a precisely controlled microfluidic system[6][7]. The binding of the analyte to the immobilized ligand causes an increase in mass at the sensor surface, which in turn alters the refractive index. This change is detected in real-time and plotted as a sensorgram—a graph of response units (RU) versus time[4][5].

SPR_Principle cluster_0 SPR Sensor Chip cluster_1 Sensorgram Output LightSource Polarized Light Prism Prism LightSource->Prism Incident Light GoldFilm Gold Film Prism->GoldFilm Total Internal Reflection Detector Detector GoldFilm->Detector Reflected Light (Angle Shift) Ligand Immobilized Protein (Ligand) Sensorgram Response (RU) vs. Time Ligand->Sensorgram Mass Change Analyte Small Molecule (Analyte) in Solution Analyte->Ligand Binding Event SPR_Workflow Start Start ChipActivation 1. Sensor Chip Activation (EDC/NHS) Start->ChipActivation ProteinImmobilization 2. Protein Immobilization (Amine Coupling) ChipActivation->ProteinImmobilization Deactivation 3. Surface Deactivation (Ethanolamine) ProteinImmobilization->Deactivation AnalyteInjection 4. Analyte Injection (Serial Dilutions) Deactivation->AnalyteInjection Dissociation 5. Dissociation Phase AnalyteInjection->Dissociation Regeneration 6. Surface Regeneration Dissociation->Regeneration Regeneration->AnalyteInjection Next Concentration Cycle DataAnalysis 7. Data Analysis (Kinetic Fitting) Regeneration->DataAnalysis End End DataAnalysis->End

Caption: A typical experimental workflow for an SPR-based binding analysis.

3. Detailed Steps:

  • Step 1: Protein Immobilization:

    • The carboxymethylated dextran surface of the CM5 chip is activated with a fresh mixture of EDC and NHS.

    • The kinase is diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface. The protein covalently attaches to the surface via its primary amine groups.

    • The remaining activated groups on the surface are capped by injecting ethanolamine. A high immobilization level is often desirable for small molecule analysis to maximize the signal.[8]

  • Step 2: Analyte Binding Analysis:

    • A series of dilutions of the 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are prepared in the running buffer. It is crucial to maintain a constant, low percentage of DMSO (typically ≤ 1%) across all dilutions to minimize solvent effects.

    • Each concentration is injected over the immobilized kinase surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

    • Between each concentration, the surface is regenerated using a solution that completely removes the bound analyte without denaturing the immobilized protein.

  • Step 3: Data Analysis:

    • The resulting sensorgrams are processed by subtracting the signal from a reference flow cell (to correct for bulk refractive index changes) and a "zero concentration" (buffer only) injection.

    • The processed data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[9]

Comparative Methodologies for Cross-Validation

While SPR is a powerful technique, relying on a single method for critical data can be risky. Orthogonal techniques, which measure the same parameter through different physical principles, are essential for robust validation.

Isothermal Titration Calorimetry (ITC)

ITC is often considered the "gold standard" for thermodynamic characterization of binding interactions.[3][10] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[11][12]

  • Principle: A solution of the small molecule ("ligand") is titrated into a solution of the protein ("macromolecule") in the sample cell of a highly sensitive calorimeter.[13] The heat change upon each injection is measured relative to a reference cell.[12]

  • Data Output: ITC directly measures the binding enthalpy (ΔH) and the binding stoichiometry (n). From the binding isotherm, the binding affinity (K_A, which is 1/K_D) can be determined. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

  • Causality in Protocol: Sample purity and accurate concentration determination are paramount in ITC, as any contaminants or concentration errors will directly affect the measured heat and the final thermodynamic parameters.[14] The choice of buffer is also critical, as buffer ionization can contribute to the observed heat changes.

ITC_Principle cluster_0 ITC Instrument cluster_1 Data Output Syringe Syringe with Small Molecule (Titrant) SampleCell Sample Cell with Protein (Titrand) Syringe->SampleCell Incremental Injections Heaters Thermoelectric Heaters SampleCell->Heaters Heat Change (ΔH) ReferenceCell Reference Cell (Buffer) ReferenceCell->Heaters Reference Power Thermogram Thermogram (Power vs. Time) Heaters->Thermogram Differential Power BindingIsotherm Binding Isotherm (ΔH vs. Molar Ratio) Thermogram->BindingIsotherm Integration

Caption: The fundamental principle of Isothermal Titration Calorimetry (ITC).

MicroScale Thermophoresis (MST)

MST is a powerful, immobilization-free technique that measures binding affinity in solution by detecting changes in the thermophoretic movement of molecules in a microscopic temperature gradient.[15][16]

  • Principle: A fluorescently labeled protein's movement along a temperature gradient is altered upon binding to a ligand. This change in movement is due to variations in size, charge, and hydration shell.[16][17]

  • Data Output: By measuring the change in thermophoresis at different ligand concentrations, a binding curve can be generated to determine the K_D.

  • Causality in Protocol: MST requires one binding partner to be fluorescently labeled. The choice of fluorophore and labeling strategy must be carefully considered to avoid interfering with the binding interaction. The technique is highly sensitive and requires very low sample consumption, making it suitable for precious samples.[15]

MST_Principle cluster_0 MST Capillary cluster_1 Thermophoresis Unbound Fluorescent Protein (Unbound) Bound Protein-Ligand Complex (Bound) Unbound->Bound + Small Molecule (Ligand) Movement Altered Movement (Thermophoresis) Unbound->Movement Exhibits Bound->Movement Exhibits IRLaser IR Laser Gradient Temperature Gradient IRLaser->Gradient Creates Gradient->Movement KD_Determination KD Determination Movement->KD_Determination Leads to

Caption: The principle of MicroScale Thermophoresis (MST) for measuring binding affinity.

Performance Comparison: SPR vs. ITC vs. MST

The choice of technique depends on the specific requirements of the study, available sample, and the desired data output.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Mass change at a surface (refractive index)Heat change in solutionMolecular movement in a temperature gradient
Labeling Required NoNoYes (one partner)
Immobilization Yes (one partner)NoNo
Primary Data k_a, k_d, K_DK_D, ΔH, nK_D
Thermodynamics Can be derived from temperature dependenceDirect measurement of ΔH, ΔG, ΔSNot a primary output
Sample Consumption Moderate (protein), Low (analyte)HighVery Low
Throughput Moderate to HighLow to ModerateHigh
Key Advantage Real-time kinetic dataGold standard for thermodynamicsLow sample consumption, in-solution
Potential Challenge Immobilization may affect protein activity; mass transport limitationsRequires large amounts of pure sampleLabeling may interfere with binding

Conclusion: An Integrated Approach to Binding Affinity Validation

Validating the binding affinity of a promising small molecule like 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine requires a rigorous and multi-faceted approach. Surface Plasmon Resonance stands out as a premier tool, offering unparalleled insight into the kinetics of the interaction—the "how" and "how fast" of binding and dissociation.[6][18] However, to build a truly compelling and trustworthy data package, these findings should be corroborated by an orthogonal method.

For a complete thermodynamic understanding of the binding forces, Isothermal Titration Calorimetry is the undisputed choice, providing direct measurement of the enthalpic and entropic drivers of the interaction.[3] When sample availability is a constraint, or for rapid screening of multiple candidates, MicroScale Thermophoresis offers a sensitive, low-consumption, in-solution alternative. By integrating data from two or more of these powerful techniques, researchers can confidently validate their findings, paving the way for informed decisions in the critical path of drug discovery.

References

  • PubChem Compound Summary for CID 5706774, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]

  • How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Sartorius. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist | Portland Press. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Measuring RNA–Ligand Interactions with Microscale Thermophoresis. ACS Publications. [Link]

  • Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC. [Link]

  • 4 Types of Binding Assays you can do with SPR. Nicoya Lifesciences. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Sartorius. [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. PMC. [Link]

  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI.gov. [Link]

  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. MDPI. [Link]

  • Isothermal titration calorimetry. CureFFI.org. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]

  • Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Rad. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • MicroScale Thermophoresis. NanoTemper Technologies. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. [Link]

  • Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. PubMed. [Link]

  • MicroScale Thermophoresis (MST). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • What are some physical methods to determine binding affinity of a protein? Reddit. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Protocols. [Link]

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Comparative

A Comparative Guide to Evaluating Novel Pyrrolo[2,3-d]pyrimidine Derivatives Against Standard Syk Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potency of novel compounds against Spleen Tyrosine Kinase (Syk). While this documen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potency of novel compounds against Spleen Tyrosine Kinase (Syk). While this document uses the specific molecule 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a reference point, the principles, protocols, and comparative data are applicable to any new chemical entity targeting Syk.

The 7H-pyrrolo[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, known for its versatility in targeting various protein kinases.[1][2] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of these enzymes. Given this, a novel derivative such as 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a rational starting point for the development of a Syk kinase inhibitor.

This guide will navigate the essential steps for characterizing such a compound, comparing its potential efficacy against established, clinically relevant Syk inhibitors. We will delve into the mechanistic role of Syk, provide benchmark inhibitory data, and present detailed, field-proven protocols for generating robust and comparable results.

The Central Role of Syk Kinase in Cellular Signaling

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[3] It is a critical mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors.[4][5] Upon receptor engagement, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), leading to its activation and the initiation of a signaling cascade that governs diverse cellular responses like proliferation, differentiation, phagocytosis, and inflammatory mediator release.[3][5] Its pivotal role in these pathways makes Syk an attractive therapeutic target for a host of autoimmune diseases, inflammatory conditions, and certain B-cell malignancies.[6][7]

Syk Signaling Pathway

Syk_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Src_Kinase Src Family Kinase (e.g., Lyn) BCR->Src_Kinase Ligand Binding FcR Fc Receptor (FcR) FcR->Src_Kinase Ligand Binding Syk Syk Src_Kinase->Syk Recruits & Activates BTK BTK Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 MAPK MAPK Pathway Syk->MAPK BTK->PLCg2 PKC PKC PLCg2->PKC Ca_Flux Ca²⁺ Mobilization PLCg2->Ca_Flux NFkB NF-κB Pathway PKC->NFkB Transcription Gene Transcription (Proliferation, Survival, Cytokine Release) MAPK->Transcription NFkB->Transcription Ca_Flux->Transcription

Caption: Simplified Syk signaling pathway.

Benchmarking Against Standard Syk Inhibitors

To ascertain the therapeutic potential of a novel compound, its inhibitory activity must be contextualized against established standards. The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying and comparing the potency of inhibitors. Below are the reported biochemical IC50 values for three prominent Syk inhibitors. It is crucial to note that IC50 values are highly dependent on assay conditions, particularly the ATP concentration, which should be kept consistent for valid comparisons.

CompoundActive FormSyk IC50 (nM)Assay Type / Conditions
FostamatinibR40641 nMBiochemical kinase assay
EntospletinibGS-99737.7 nMCell-free biochemical assay
CerdulatinibPRT06207032 nMBiochemical kinase assay

Fostamatinib (Tavalisse®) : Fostamatinib is a prodrug that is converted in the gut to its active metabolite, R406.[8] R406 is a potent inhibitor of Syk with a reported IC50 of 41 nM.[9] It functions as an ATP-competitive inhibitor and has been approved for the treatment of chronic immune thrombocytopenia (ITP).[8]

Entospletinib (GS-9973) : Entospletinib is a selective, orally bioavailable Syk inhibitor with a reported IC50 of 7.7 nM in cell-free assays.[10][11] It has shown clinical activity in various hematological malignancies and is noted for its high selectivity for Syk.[6][12]

Cerdulatinib (PRT062070) : Cerdulatinib is a dual inhibitor that targets both Syk and Janus kinases (JAK).[13] In biochemical assays, it demonstrates potent inhibition of Syk with an IC50 of 32 nM.[13] This dual-targeting mechanism is being explored for its potential to overcome resistance and target both intrinsic tumor cell survival and the tumor microenvironment.[14]

Experimental Protocols for Determining Syk Inhibition

Accurate and reproducible IC50 determination requires robust and well-validated assay methodologies. Here, we provide detailed protocols for two widely used in vitro kinase assay platforms: a Homogeneous Time-Resolved Fluorescence (HTRF®) assay and a bioluminescence-based ADP-Glo™ assay.

General Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound_Prep Prepare serial dilutions of test compound and standard inhibitors Assay_Plate Dispense compound/ inhibitor to 384-well plate Compound_Prep->Assay_Plate Reagent_Prep Prepare assay buffer, Syk enzyme, substrate, and ATP solutions Add_Enzyme Add Syk enzyme and pre-incubate Reagent_Prep->Add_Enzyme Start_Rxn Initiate reaction by adding Substrate/ATP mix Reagent_Prep->Start_Rxn Assay_Plate->Add_Enzyme Add_Enzyme->Start_Rxn Incubate_Rxn Incubate at room temp (e.g., 60 minutes) Start_Rxn->Incubate_Rxn Stop_Rxn Stop reaction and add detection reagents (HTRF or ADP-Glo) Incubate_Rxn->Stop_Rxn Incubate_Detect Incubate for signal development Stop_Rxn->Incubate_Detect Read_Plate Read plate on compatible microplate reader Incubate_Detect->Read_Plate Normalize Normalize data to positive and negative controls Read_Plate->Normalize Curve_Fit Fit data to a four-parameter logistic curve Normalize->Curve_Fit Calc_IC50 Determine IC50 value Curve_Fit->Calc_IC50

Caption: General workflow for in vitro Syk kinase inhibitor screening.

Protocol 1: HTRF® Kinase Assay

This assay technology is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[15] It measures the phosphorylation of a biotinylated substrate by Syk. A europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and streptavidin-coupled XL665 (SA-XL665) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Methodology: [15][16]

  • Compound Plating: In a 384-well low-volume plate, dispense 0.5 µL of your test compound (e.g., 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) or standard inhibitor, serially diluted in a suitable buffer (e.g., 1x Enzymatic buffer with 50% DMSO).

  • Enzyme Addition: Add 5.5 µL of Syk enzyme diluted in 1x HTRF® Enzymatic buffer. Incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, ensuring a more accurate measurement of its inhibitory potential.

  • Reaction Initiation: Start the kinase reaction by adding a 4 µL mix of substrate (e.g., Poly-GT-biotin) and ATP, both diluted in 1x HTRF® Enzymatic buffer. The final ATP concentration should ideally be at or near its Km value for Syk to ensure sensitive detection of ATP-competitive inhibitors.

  • Reaction Incubation: Cover the plate and incubate for 30-60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of HTRF® Detection buffer containing the Eu³⁺-cryptate anti-phospho-antibody and SA-XL665.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for the detection complex to form.

  • Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665nm/620nm * 10,000) is directly proportional to the extent of substrate phosphorylation.[15]

Protocol 2: ADP-Glo™ Kinase Assay

This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3] The assay is performed in two steps: first, the remaining ATP after the kinase reaction is depleted. Second, the ADP is converted back into ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.[17]

Methodology: [3][18]

  • Reaction Setup: In a 384-well low-volume plate, set up a 5 µL kinase reaction containing:

    • 1 µL of test compound or standard inhibitor in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[3]

    • 2 µL of Syk enzyme.

    • 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP.

    • Causality: Removing the remaining ATP is critical to ensure that the subsequent luminescence signal is derived only from the ADP produced by the kinase, thereby reducing background and increasing assay sensitivity.

  • Incubation 1: Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to detect the newly synthesized ATP.

  • Incubation 2: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the Syk kinase activity.[3]

Data Analysis and Interpretation

For both assays, raw data should be normalized relative to control wells:

  • 0% Inhibition (High Signal): Wells containing enzyme and substrate but no inhibitor (DMSO vehicle control).

  • 100% Inhibition (Low Signal): Wells containing a high concentration of a potent standard inhibitor or wells without enzyme.

The normalized data (% inhibition) is then plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

The resulting IC50 value for 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can then be directly compared to the benchmark values for Fostamatinib (R406), Entospletinib, and Cerdulatinib generated under identical assay conditions. A lower IC50 value indicates higher potency. This direct, side-by-side comparison provides a clear and objective measure of the novel compound's potential as a Syk kinase inhibitor.

References

  • Kurup, S., McAllister, B., Liskova, P., Mistry, T., Fanizza, A., Stanford, D., Slawska, J., Keller, U., & Hoellein, A. (n.d.). Design, synthesis and biological activity of N. 4. -phenylsubstituted-7H-pyrrolo[2,3- d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.
  • Promega Corporation. (n.d.). SYK Kinase Assay.
  • PubMed. (2018, February 10). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis.
  • PMC. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • PubMed. (2020, July 9). Identification of N-Phenyl-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis.
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  • PMC. (n.d.). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib.
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  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table.
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  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • MDPI. (2021, January 8). Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib.
  • Read the Docs. (n.d.). User Guide — graphviz 0.21 documentation.
  • RSC Publishing. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation.
  • ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
  • Cell Signaling Technology. (n.d.). Kinase Signaling Pathways.

Sources

Comparative

A Guide to Assessing the Reproducibility of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors in Primary Human Cell Lines

Introduction The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Compounds from this class, such as the Janus kinase (JAK) inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Compounds from this class, such as the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, have demonstrated significant therapeutic success.[2][3] The molecule of interest, 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, belongs to this promising class.[4][5] The primary mechanism of action for many such compounds is the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream phosphorylation and signaling.[1][6]

This guide focuses on establishing a robust and reproducible framework for evaluating the activity of these inhibitors, specifically within the complex environment of primary human cell lines. Unlike immortalized cell lines, primary cells are isolated directly from living tissue and have a finite lifespan, offering a more physiologically relevant model but also introducing significant variability.[7] Factors such as donor genetics, cell population heterogeneity, and handling procedures can dramatically influence experimental outcomes.[8][9]

Therefore, this document provides a comprehensive, step-by-step methodology designed to mitigate variability and ensure the generation of high-fidelity, reproducible data for novel pyrrolo[2,3-d]pyrimidine-based inhibitors. We will use peripheral blood mononuclear cells (PBMCs) as a model system to assess the inhibition of the JAK-STAT signaling pathway, a critical pathway in immunity and inflammation that is often targeted by this class of compounds.[10][11][12]

The JAK-STAT Signaling Pathway: The Target in Focus

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, making it central to immune regulation.[13][14] The pathway is elegantly simple: cytokine binding to its receptor brings associated JAKs into close proximity, leading to their auto-phosphorylation and activation.[10] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once docked, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[11][15] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[14]

Our hypothetical inhibitor, which we will refer to as "Compound X" for this guide (representing 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine), is predicted to inhibit JAKs, thereby preventing STAT phosphorylation. This provides a clear and quantifiable biomarker for assessing its activity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (Inactive) JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Active) STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Compound X (JAK Inhibitor) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition.

Experimental Design for Reproducibility

To rigorously assess the reproducibility of Compound X's effects, we will compare its inhibitory potential against a well-characterized JAK inhibitor (e.g., Tofacitinib) across PBMCs from multiple healthy donors. The primary endpoint will be the inhibition of cytokine-induced STAT3 phosphorylation, measured by flow cytometry (Phospho-flow).

Experimental_Workflow start Start: Source PBMCs (Multiple Donors) prep Isolate & Prepare PBMCs (Ficoll Gradient) start->prep rest Rest Cells Overnight (Reduce Basal Activation) prep->rest treat Pre-incubate with Inhibitors (Compound X vs. Tofacitinib Dose-Response) rest->treat stim Stimulate with Cytokine (e.g., IL-6) treat->stim fix Fix Cells Immediately (Preserve Phospho-state) stim->fix perm Permeabilize Cells fix->perm stain Stain with Antibodies (Surface Markers & anti-pSTAT3) perm->stain acquire Acquire Data (Flow Cytometry) stain->acquire analyze Analyze Data (Calculate IC50 Values) acquire->analyze end End: Compare Reproducibility Across Donors analyze->end

Caption: A standardized workflow for assessing inhibitor potency in primary PBMCs.

Detailed Experimental Protocols

PART A: PBMC Isolation and Preparation
  • Rationale: Proper isolation and handling are critical for maintaining cell viability and physiological responsiveness. Ficoll-Paque density gradient centrifugation is the gold standard for separating mononuclear cells from other blood components. An overnight resting period allows cells to recover from the stress of isolation, reducing baseline activation levels.[16]

  • Protocol:

    • Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

    • Wash the collected cells twice with PBS.

    • Resuspend cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Perform a cell count and viability assessment (e.g., with Trypan Blue).

    • Adjust cell density to 1-2 x 10^6 cells/mL and allow them to rest overnight in a humidified incubator at 37°C, 5% CO2.[17]

PART B: Inhibitor Treatment and Cytokine Stimulation
  • Rationale: A dose-response curve is essential for determining the half-maximal inhibitory concentration (IC50), a key measure of drug potency. Pre-incubation with the inhibitor allows it to engage its target before the signaling cascade is initiated. IL-6 is used as the stimulus because it is a potent activator of the JAK1/STAT3 pathway in immune cells.

  • Protocol:

    • Prepare serial dilutions of Compound X and the reference inhibitor (Tofacitinib) in complete RPMI medium. A typical starting range is 10 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aliquot 1 x 10^6 rested PBMCs per well into a 96-well plate.

    • Add the inhibitor dilutions to the cells and pre-incubate for 1 hour at 37°C.

    • Prepare a stock of human recombinant IL-6. The final concentration should be determined empirically, but a common starting point is 20-50 ng/mL.

    • Add IL-6 to all wells except for the unstimulated control.

    • Incubate for 15 minutes at 37°C. This short duration is optimal for capturing the peak of STAT phosphorylation.

PART C: Phospho-Flow Cytometry Staining
  • Rationale: Phospho-flow cytometry allows for the quantification of intracellular phosphorylated proteins on a single-cell level. Immediate fixation after stimulation is crucial to "freeze" the signaling state.[18] Permeabilization is then required to allow the anti-phospho-STAT3 antibody to enter the cell.

  • Protocol: (Adapted from BD™ Phosflow protocols)[16][18]

    • Immediately stop the stimulation by adding pre-warmed Fixation Buffer (e.g., BD Cytofix™) directly to the wells. Incubate for 10-15 minutes at 37°C.[18]

    • Centrifuge the plate and discard the supernatant.

    • Permeabilize the cells by resuspending the pellet in a cold permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) and incubating on ice for 30 minutes.

    • Wash the cells twice with Stain Buffer (PBS with 2% FBS).

    • Prepare an antibody cocktail containing fluorochrome-conjugated antibodies against a T-cell marker (e.g., anti-CD3), a monocyte marker (e.g., anti-CD14), and the target of interest (e.g., anti-pSTAT3 (pY705)).

    • Resuspend the cell pellets in the antibody cocktail and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells once with Stain Buffer.

    • Resuspend the final cell pellet in 200 µL of Stain Buffer for flow cytometric analysis.

Data Analysis and Comparison

Data from the flow cytometer should be analyzed by first gating on the cell populations of interest (e.g., CD3+ T-cells and CD14+ monocytes). Within each population, the median fluorescence intensity (MFI) of the pSTAT3 signal is determined for each inhibitor concentration.

The data is then normalized:

  • 0% Inhibition: MFI of the stimulated, vehicle-treated control.

  • 100% Inhibition: MFI of the unstimulated control.

The normalized data is plotted against the log of the inhibitor concentration, and a four-parameter logistic regression is used to fit the curve and calculate the IC50 value.

Comparative Results Table

The following table presents hypothetical data illustrating how to compare the reproducibility of Compound X against Tofacitinib across three different healthy donors.

Inhibitor Parameter Donor 1 Donor 2 Donor 3 Mean Std. Dev.
Compound X IC50 (nM) in T-Cells85927885.07.0
IC50 (nM) in Monocytes110125102112.311.6
Tofacitinib IC50 (nM) in T-Cells60556861.06.6
(Reference)IC50 (nM) in Monocytes75817175.75.0

Discussion and Best Practices for Ensuring Reproducibility

The data presented in the table illustrates a successful outcome. Both Compound X and the reference inhibitor show tight reproducibility across the three donors, with low standard deviations relative to their mean IC50 values. This provides confidence that the observed activity is a consistent pharmacological effect of the compound.

Key Causality-Driven Insights for Success:

  • Donor Variability is Real: Expect some variation in IC50 values between donors.[8] The goal is not identical numbers, but a consistent range. Significant outliers may warrant investigation into the donor's health status or genotyping.

  • Cell Handling is Paramount: Primary cells are sensitive.[19] Adhere strictly to protocols for thawing, resting, and passaging to avoid introducing experimental artifacts.[20][21] Do not let cultures become over-confluent.[7][19]

  • Controls are Non-Negotiable: Every experiment must include unstimulated/vehicle controls (baseline), stimulated/vehicle controls (maximum signal), and a reference compound. This self-validating system is essential for normalizing data and ensuring assay performance.

  • Reagent Consistency: Use the same lot of cytokines, antibodies, and media for a set of comparative experiments. Reagent variability is a common source of irreproducibility.

By implementing this comprehensive guide, researchers can confidently assess the activity and reproducibility of novel pyrrolo[2,3-d]pyrimidine-based inhibitors, generating the high-quality data necessary for advancing drug development programs.

References

  • Bar-Or D, Lau E, Winkler JV. A novel assay for cobalt-albumin binding and its potential as a marker for myocardial ischemia-a preliminary report. J Emerg Med. 2000;19:311–315. [Link]

  • Klaeger S, Heinzlmeir S, Wilhelm M, et al. The target landscape of clinical kinase drugs. Science. 2017;358(6367):eaan4368. [Link]

  • Hölzlwimmer G, Humar M, Kitzwögerer M, et al. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus. Cell Mol Immunol. 2013;10(5):403-410. [Link]

  • Seanego TD, Chavalala HE, Henning HH, et al. 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. 2021;16(15):2413-2426. [Link]

  • O'Shea JJ, Schwartz DM, Villarino AV, et al. The JAK-STAT pathway: impact on human disease and therapeutic intervention. Annu Rev Med. 2015;66:311-328. [Link]

  • Verstovsek S, Kantarjian H, Mesa RA, et al. Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis. N Engl J Med. 2010;363(12):1117-1127. [Link]

  • Chavali B, Ganesan R, Yang J, et al. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorg Med Chem Lett. 2018;28(15):2573-2578. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (July 02 2024). [Link]

  • Agilent Technologies. Stimulation of Human Peripheral Blood Mononuclear Cells. [Link]

  • Patsnap. What is the mechanism of Tofacitinib Citrate? (July 17 2024). [Link]

  • Jutila, M. et al. Stimulation of Peripheral Blood Mononuclear Cells with Lactococcus lactis Strain Plasma Elicits Antiviral Effects Against H1N1 and SARS-CoV-2. MDPI. (November 28 2025). [Link]

  • Karaman MW, Herrgard S, Treiber DK, et al. A quantitative analysis of kinase inhibitor selectivity. Nat Biotechnol. 2008;26(1):127-132. [Link]

  • Wikipedia. JAK-STAT signaling pathway. [Link]

  • Pfizer Medical. XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology. [Link]

  • Krutzik PO, Nolan GP. Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Methods Mol Biol. 2006;337:121-137. [Link]

  • Quintás-Cardama A, Vaddi K, Liu P, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. 2010;115(15):3109-3117. [Link]

  • Ma L, et al. The PIM inhibitor AZD1208 synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells. Oncotarget. 2016;7(40):65039-65051. [Link]

  • Schmid, B. et al. Stimulation-induced cytokine polyfunctionality as a dynamic concept. eLife. (October 24 2023). [Link]

  • Andersen, C. et al. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS One. (June 10 2014). [Link]

  • Wang Y, Zhang Y, Wang Y, et al. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Int J Mol Sci. 2023;24(1):861. [Link]

  • Assay Genie. JAK-STAT Signaling Pathway: A Comprehensive Exploration. (January 18 2024). [Link]

  • Biocompare. Perfecting Primary Cell Culture. (July 03 2025). [Link]

  • ScienCell Research Laboratories. 13 technical tips for successful primary cell culture. (May 30 2018). [Link]

  • Canete, P. et al. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation. Methods and Protocols. (2020). [Link]

  • Sino Biological. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease. [Link]

  • Animated biology with Arpan. JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action. (October 05 2023). [Link]

  • Maecker HT, et al. Intracellular Cytokine Staining on PBMCs Using CyTOF TM Mass Cytometry. Bio-protocol. (November 20 2025). [Link]

  • Li, J. et al. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. (2012). [Link]

  • Uitdehaag, J. et al. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. (2022). [Link]

  • Arora, S. A Phase II trial of ruxolitinib and azacitidine combination therapy in patients with myelofibrosis. VJHemOnc. (June 02 2024). [Link]

  • Taylor & Francis. JAK-STAT signaling pathway – Knowledge and References. [Link]

  • Kosheeka. Primary Cells Culture Tips and Tricks. (June 01 2024). [Link]

  • International Journal of Research in Dermatology. Tofaticinib as a potential therapeutic agent: a review. (May 18 2024). [Link]

  • Isomäki, P. et al. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology. (September 23 2021). [Link]

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Safety & Regulatory Compliance

Safety

2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine proper disposal procedures

This comprehensive guide outlines the standard operating procedures (SOPs) and disposal protocols for 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 934600-48-3). As a critical intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide outlines the standard operating procedures (SOPs) and disposal protocols for 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 934600-48-3). As a critical intermediate in the synthesis of pyrrolopyrimidine-based kinase inhibitors (specifically targeting JAK3 and Syk pathways for the treatment of thrombosis, inflammation, and autoimmune disorders)[1], this compound requires rigorous handling and waste management protocols.

Because it is a halogenated, nitrogen-rich heterocyclic compound, improper disposal can lead to environmental toxicity and the release of corrosive gases upon uncontrolled combustion. The following protocols are designed for professional laboratory environments to ensure compliance with Environmental Health and Safety (EHS) standards.

Physicochemical & Hazard Profile

Understanding the physical and chemical properties of the compound is the first step in designing a self-validating safety and disposal system. The presence of a chlorine atom on the pyrimidine ring dictates that all waste streams containing this material must be classified as halogenated .

Property / ParameterData / ClassificationOperational Implication
Chemical Name 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineN/A
CAS Number 934600-48-3Use for EHS tracking and inventory management.
Molecular Formula C10H11ClN4High nitrogen and halogen content dictates specific incineration requirements.
Molecular Weight 222.68 g/mol [2]Relevant for molar calculations in reaction scaling.
Physical State Solid (Powder)Inhalation hazard; requires engineering controls (fume hood) to prevent aerosolization.
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated waste streams.

Operational Plan: Safe Handling Methodology

To mitigate exposure risks and prevent accidental environmental release, researchers must adhere to the following step-by-step handling methodology.

Step 1: Implement Engineering Controls

  • Action: Conduct all weighing, transfer, and reaction setups within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

  • Causality: As a finely divided solid, the compound poses a risk of aerosolization. The fume hood ensures that any airborne particulates are captured by the facility's HEPA/HVAC exhaust system rather than entering the researcher's breathing zone.

Step 2: Personal Protective Equipment (PPE) Donning

  • Action: Wear standard laboratory PPE: a flame-resistant lab coat, chemical-resistant safety goggles, and double-layered nitrile gloves.

  • Causality: Nitrile provides a sufficient barrier against incidental contact with solid heterocyclic compounds. Double-gloving is recommended during weighing so the outer contaminated glove can be easily discarded if a spill occurs, maintaining a clean inner barrier.

Step 3: Material Transfer and Weighing

  • Action: Use anti-static weigh boats and dedicated spatulas. Clean the balance area immediately after use with a damp disposable wipe, followed by an alcohol wipe (e.g., 70% ethanol or isopropanol).

  • Causality: Anti-static materials prevent the powder from clinging and dispersing. The two-step cleaning process ensures the physical removal of the solid (damp wipe) followed by the solubilization of any microscopic residue (alcohol wipe).

Waste Segregation & Disposal Methodology

In professional laboratory settings, chemical destruction (e.g., neutralizing the compound in-house) is strongly discouraged due to the risk of generating unpredictable, toxic byproducts. The standard, safest, and most compliant method is strict segregation followed by off-site incineration by a licensed hazardous waste contractor.

Step 1: Solid Waste Segregation

  • Action: Place all contaminated solids—including empty reagent vials, contaminated weigh boats, used spatulas, and the outer layer of nitrile gloves—into a rigid, puncture-resistant container lined with a compatible plastic bag.

  • Labeling: The container must be explicitly labeled as "Hazardous Waste: Halogenated Organic Solids (Contains 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine)" .

  • Causality: Segregating solids from liquids prevents unwanted chemical reactions in the waste bin and reduces the volumetric cost of hazardous waste processing.

Step 2: Liquid Waste Management (Reaction Mixtures & Washings)

  • Action: If the compound is dissolved in organic solvents (e.g., dichloromethane, methanol, or DMSO during HPLC purification)[1], pour the mixture into a designated high-density polyethylene (HDPE) carboy.

  • Labeling: The carboy must be labeled "Halogenated Solvent Waste" .

  • Causality: Because the compound contains chlorine, mixing it with non-halogenated waste (like pure ethanol or acetone) will contaminate the entire non-halogenated stream. Halogenated waste requires specialized, more expensive disposal techniques.

Step 3: Satellite Accumulation and Storage

  • Action: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure containers are kept closed unless actively adding waste. Ensure secondary containment (spill trays) is used.

  • Causality: Secondary containment prevents catastrophic environmental release in the event of a primary container failure.

Step 4: Final Disposition (High-Temperature Incineration)

  • Action: Transfer the accumulated waste to the facility's EHS department for pickup by a licensed hazardous waste contractor.

  • Causality: The contractor will subject the waste to high-temperature incineration. Because the compound is halogenated (C10H11Cl N4), combustion will produce highly corrosive hydrogen chloride (HCl) gas. Licensed facilities are equipped with alkaline flue-gas scrubbers (e.g., sodium hydroxide sprays) that neutralize the HCl gas before exhaust is released into the atmosphere, ensuring environmental compliance.

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing waste streams containing 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

WasteRouting Start Waste Generation: 2-chloro-N-cyclobutyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine State Determine Physical State of the Waste Start->State Solid Solid Waste Stream (Powders, Vials, PPE) State->Solid Solid/Dry Liquid Liquid Waste Stream (Solvents, HPLC fractions) State->Liquid Dissolved Halogenated Consolidate as: Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Incineration Final Disposition: High-Temp Incineration (Requires Acid Gas Scrubbers) Halogenated->Incineration Licensed EHS Contractor

Caption: Logical workflow for the segregation and compliant disposal of halogenated pyrrolopyrimidine waste streams.

References

  • Molaid Chemical Database. 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 934600-48-3) Properties. Retrieved from:[Link][2]

  • Google Patents (WO2009131687A2). Inhibitors of protein kinases (Syk and JAK kinases). Demonstrates the synthesis and application of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a critical intermediate in drug development. Retrieved from: [1]

Sources

Handling

Personal protective equipment for handling 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

As a Senior Application Scientist, I frequently consult on the safe handling of potent active pharmaceutical ingredients (APIs) and their reactive intermediates. 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of potent active pharmaceutical ingredients (APIs) and their reactive intermediates. 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 934600-48-3) is a highly reactive halogenated pyrrolopyrimidine[1]. It serves as a critical building block in the synthesis of Janus kinase (JAK) and Spleen tyrosine kinase (SYK) inhibitors, which are used to treat autoimmune diseases and hematologic malignancies[2].

Because of its potent biological downstream applications and chemical reactivity, handling this powder requires a self-validating safety system where every layer of protection compensates for the potential failure of another.

Mechanistic Rationale for Hazard Control

To understand the required Personal Protective Equipment (PPE), we must first understand the causality of the chemical's hazards:

  • Electrophilic Reactivity (Chemical Hazard): The 2-chloro substitution on the pyrimidine ring is specifically designed for nucleophilic aromatic substitution (SNAr) during drug synthesis. In a biological context (e.g., accidental dermal exposure), this electrophilic site can rapidly react with nucleophilic residues (like cysteine or lysine) on skin proteins, potentially causing severe sensitization, irritation, or contact dermatitis.

  • Pharmacological Toxicity (Biological Hazard): Inhalation of aerosolized powder can lead to systemic absorption. As a precursor to JAK/SYK inhibitors, unintended systemic exposure could inadvertently modulate immune and hematopoietic pathways, impacting lymphocyte and macrophage function[2]. Therefore, it must be handled with the same rigor as a hazardous drug[3].

Mandatory Personal Protective Equipment (PPE)

To mitigate these risks in compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[4], the following quantitative PPE specifications must be strictly adhered to.

PPE CategorySpecificationMechanistic Justification
Dermal (Hands) Double Nitrile Gloves (≥0.12 mm thickness)Nitrile provides superior chemical resistance against the aprotic solvents (e.g., DMSO, DCM) required to solubilize the compound. Double gloving allows immediate removal of the outer layer if contaminated without exposing bare skin.
Dermal (Body) Fluid-resistant Lab Coat or Tyvek SleevesPrevents micro-dust accumulation on forearms during weighing, which could later be transferred outside the containment zone.
Ocular Snug-fitting Chemical Splash GogglesProtects against both aerosolized powder during transfer and solvent splashes during the solubilization phase.
Respiratory N95/P100 Particulate Respirator (or PAPR)Mandatory if handled outside a closed system. Captures aerosolized pyrrolopyrimidine dust to prevent respiratory mucosa exposure[5].

Operational Plan: Step-by-Step Handling Methodology

Do not simply follow these steps; understand that this protocol is designed to prevent the compound from ever entering the ambient laboratory environment.

Step 1: Preparation & PPE Donning Inspect all PPE prior to use. Micro-tears in gloves are the leading cause of unnoticed dermal exposure. Don the inner nitrile glove, the lab coat, and then the outer nitrile glove over the cuff of the coat.

Step 2: Primary Containment Setup All dry powder handling must occur within a Ventilated Balance Enclosure (VBE) or a Class II Biological Safety Cabinet (BSC)[6]. Ensure the face velocity is calibrated (typically 60-100 fpm).

Step 3: Anti-Static Weighing Protocol Pyrrolopyrimidine powders often carry a static charge, making them highly prone to aerosolization.

  • Place an anti-static mat and an ionizing bar inside the VBE.

  • Use a closed-tare method: Weigh the closed receiving vial, open it inside the hood, transfer the powder using an anti-static spatula, cap the vial, and re-weigh.

  • Self-Validation Check: Before proceeding to solubilization, visually inspect your outer gloves for powder residue. If clean, your primary containment and handling technique are functioning correctly. If contaminated, halt the workflow, remove the outer gloves inside the hood, and reassess your transfer speed.

Step 4: In-Hood Solubilization Never transport dry powder across the laboratory. Add your solvent (e.g., DMSO or Dichloromethane) directly to the weighing vessel inside the containment hood. Once the compound is solubilized and the vial is securely capped, the risk of aerosolization drops to zero, and the vial can be safely transported.

Waste Disposal and Decontamination Plan

Step 1: Surface Decontamination The 2-chloro-pyrrolopyrimidine intermediate is poorly soluble in water but highly soluble in organic solvents.

  • First, wipe down the balance and hood surfaces with a solvent wipe (70% Isopropanol or Ethanol) to dissolve residual compound.

  • Second, wipe the area with 1% Sodium Hypochlorite (NaOCl) to chemically degrade the aromatic rings.

  • Finally, perform a standard water wipe to remove any corrosive bleach residue.

Step 2: Waste Segregation Place all contaminated solid consumables (weigh boats, pipette tips, outer gloves) into a sealable hazardous waste bag inside the hood before transferring them to the main solid hazardous waste bin[7]. Liquid waste containing the compound and halogenated solvents must be strictly segregated into halogenated waste streams for high-temperature incineration.

Workflow Visualization

HandlingWorkflow N1 1. PPE Donning Double Nitrile, Lab Coat, Safety Goggles N2 2. Primary Containment Ventilated Balance Enclosure (VBE) N1->N2 Proceed to hood N3 3. Powder Handling Anti-static Weighing & Transfer N2->N3 Open primary container N4 4. Solubilization In-hood Solvent Addition (DMSO) N3->N4 Transfer complete (Self-Validation) N5 5. Decontamination Wet-wipe with 70% IPA / 1% NaOCl N4->N5 Seal solution vial N6 6. Waste Segregation Trace vs. Bulk Hazardous Waste N5->N6 Dispose wipes & outer gloves

Figure 1: Step-by-step operational containment and handling workflow for pyrrolopyrimidine powders.

References

  • [1] 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Product Data, Molaid. Available at: [Link]

  • [2] Inhibitors of protein kinases (WO2009131687A2), Google Patents. Available at:

  • [7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press. Available at:[Link]

  • [5] Working with Chemicals - Prudent Practices in the Laboratory, NCBI Bookshelf. Available at: [Link]

  • [6] Managing Exposures to Hazardous Drugs: Information for Healthcare Settings, NIOSH / CDC. Available at: [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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